5-(Dimethylamino)hexan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
90225-61-9 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
5-(dimethylamino)hexan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(9(2)3)6-4-5-7-10/h8,10H,4-7H2,1-3H3 |
InChI Key |
IARQJGUDOVWCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCO)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Dimethylamino)hexan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-(Dimethylamino)hexan-1-ol. Due to the limited availability of experimental data for this specific isomer, this document leverages data from structurally related compounds to provide estimations and context for its chemical behavior.
Chemical Structure and Identification
This compound is an amino alcohol with a six-carbon backbone. A hydroxyl group is attached to the first carbon (C1), and a dimethylamino group is attached to the fifth carbon (C5). This bifunctional nature, possessing both a basic tertiary amine and a primary alcohol, dictates its chemical reactivity and physical properties.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₉NO
-
Canonical SMILES: CC(N(C)C)CCCCO
-
InChI Key: (Inferred) A unique identifier will be generated upon experimental characterization.
The structural representation of this compound is depicted in the diagram below.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | 1-(Dimethylamino)hexan-1-ol | 6-(Dimethylamino)hexan-1-ol | This compound (Estimated) |
| Molecular Weight | 145.24 g/mol [1] | 145.25 g/mol [2] | ~145.25 g/mol |
| Molecular Formula | C₈H₁₉NO[1] | C₈H₁₉NO[2][3] | C₈H₁₉NO |
| Boiling Point | Not available | 117°C[2] | ~115-125°C |
| Density | Not available | Not available | ~0.8-0.9 g/mL |
| Solubility | Soluble in polar solvents (inferred) | Soluble in polar solvents[3] | Soluble in polar solvents |
| Appearance | Not available | Colorless to pale yellow liquid[3] | Likely a colorless to pale yellow liquid |
| CAS Number | Not available | 1862-07-3[2][3] | Not available |
It is anticipated that this compound would be a liquid at room temperature with a relatively low viscosity, similar to its isomers[3]. Its amphipathic nature, with a polar alcohol head and a more hydrophobic alkyl chain containing a basic nitrogen, suggests some solubility in both aqueous and organic media[4].
Synthesis and Purification
While a specific, optimized synthesis for this compound is not documented, a plausible and common method for its preparation would be reductive amination. This versatile one-pot reaction is widely used for the synthesis of amines[4].
-
Reaction Setup: To a solution of 5-oxohexan-1-ol (the corresponding ketone) in a suitable solvent such as methanol or dichloromethane, add one equivalent of dimethylamine.
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate iminium ion.
-
Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
The logical workflow for this synthesis is outlined below.
Caption: Synthetic workflow for this compound.
An alternative purification strategy for this amino alcohol involves its conversion to a solid salt[4].
-
Salt Formation: The crude liquid amino alcohol is dissolved in a suitable solvent and treated with an acid, such as hydrochloric acid, to form the corresponding ammonium salt, which is often a crystalline solid.
-
Recrystallization: The impure salt is then recrystallized from an appropriate solvent system. The choice of solvent is determined by testing the solubility of the salt at both room and elevated temperatures.
-
Isolation: The purified salt crystals are isolated by vacuum filtration, washed with a small amount of cold solvent, and dried.
-
Liberation of Free Base: The pure salt can then be treated with a base to regenerate the purified free amino alcohol.
Potential Applications and Reactivity
The dual functionality of this compound makes it a versatile building block in organic synthesis and potentially in drug development.
-
The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution[4].
-
The tertiary amino group imparts basicity to the molecule and can be protonated to form a cation, making its properties pH-responsive. It can also act as a nucleophile or be involved in coordination with metal centers[4].
Given the biological activity of related amino alcohols, this compound could be investigated as a lysosomotropic agent or a choline uptake inhibitor, areas where its isomer 6-(dimethylamino)-1-hexanol has shown promise[3][4]. Its structure may also be relevant in the synthesis of surfactants and as an intermediate for pharmaceuticals[3].
Spectroscopic Data
While experimental spectra for this compound are not available, predicted spectroscopic characteristics would include:
-
¹H NMR: Signals corresponding to the two methyl groups of the dimethylamino function, a multiplet for the proton on the chiral center at C5, and signals for the methylene groups of the hexanol chain, including a characteristic signal for the methylene group attached to the hydroxyl group.
-
¹³C NMR: Eight distinct carbon signals, including two for the methyl groups on the nitrogen, and six for the hexanol backbone.
-
IR Spectroscopy: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations around 2850-3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, methyl groups, or cleavage adjacent to the nitrogen atom.
Researchers can find experimental spectral data for related compounds in databases such as the NIST WebBook and SpectraBase, which may aid in the characterization of this compound[5][6].
Safety and Handling
Specific safety data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may be harmful if ingested or inhaled, and direct contact with skin and eyes should be avoided[3].
This document serves as a foundational guide to the chemical properties and structure of this compound, providing a starting point for researchers and developers interested in this compound. All data presented for related isomers should be considered as estimations for the title compound, and experimental verification is highly recommended.
References
- 1. 1-(Dimethylamino)hexan-1-ol | C8H19NO | CID 22725888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Dimethylamino-1-hexanol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-Hexanol, 5-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis and Characterization of (6-Hydroxyhexyl)dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (6-Hydroxyhexyl)dimethylamine, a tertiary amino alcohol with significant utility in biochemical research. The document details established synthetic protocols, presents characterization data in a structured format, and illustrates relevant biological pathways, serving as a valuable resource for professionals in the fields of chemistry and drug development.
Chemical Profile
(6-Hydroxyhexyl)dimethylamine, also known as 6-(dimethylamino)-1-hexanol, is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol functional group.[1] This dual functionality imparts upon it unique chemical properties and a range of potential applications.
| Property | Value |
| CAS Number | 1862-07-3 |
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 145.25 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 117 °C at 12 mmHg |
| Density | 0.88 g/cm³ |
| Solubility | Soluble in chloroform and methanol |
| Synonyms | 6-(Dimethylamino)-1-hexanol, 6-(Dimethylamino)hexan-1-ol, (6-Hydroxyhexyl)dimethylamine |
Synthetic Methodologies
The synthesis of (6-Hydroxyhexyl)dimethylamine can be primarily achieved through two effective routes: nucleophilic substitution and reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.
Nucleophilic Substitution
This classic and direct method involves the reaction of a 6-halo-1-hexanol with dimethylamine. The halogen atom, typically chlorine, serves as a good leaving group, allowing for the nucleophilic attack by dimethylamine to form the tertiary amine.
Experimental Protocol:
-
Materials: 6-chloro-1-hexanol, dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas), a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
To a solution of 6-chloro-1-hexanol in the chosen solvent, add the non-nucleophilic base.
-
Slowly add a molar excess of the dimethylamine solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure (6-Hydroxyhexyl)dimethylamine.
-
A potential side product in this reaction is the formation of a quaternary ammonium salt, which can be minimized by using a molar excess of dimethylamine.
Reductive Amination
Reductive amination offers a "greener" alternative, often proceeding with high atom economy.[1] This one-pot reaction involves the formation of an intermediate iminium ion from 6-hydroxyhexanal and dimethylamine, which is then reduced in situ to the desired tertiary amine.
Experimental Protocol:
-
Materials: 6-hydroxyhexanal, dimethylamine solution, a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation), and a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Procedure:
-
Dissolve 6-hydroxyhexanal and a slight molar excess of dimethylamine in the chosen solvent.
-
Stir the mixture at room temperature for a period to allow for the formation of the iminium ion.
-
Slowly add the reducing agent to the reaction mixture, maintaining the temperature. If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Pd/C).
-
Monitor the reaction for completion.
-
Carefully quench any remaining reducing agent according to its specific requirements.
-
The work-up procedure typically involves an aqueous extraction to remove byproducts and salts.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated.
-
The final product is purified by vacuum distillation.
-
Purification and Characterization
Purification
The primary method for purifying the liquid (6-Hydroxyhexyl)dimethylamine is vacuum distillation . For solid derivatives, such as its hydrochloride salt, recrystallization can be an effective purification technique.
Characterization Data
| Technique | Observed Data |
| ¹H NMR | A triplet at approximately 3.51 ppm corresponding to the two protons on the carbon adjacent to the hydroxyl group (C1-H₂).[1] The protons of the dimethylamino group appear as a singlet, and the methylene protons of the hexyl chain form a complex multiplet in the upfield region. |
| ¹³C NMR | Expected signals include a peak for the carbon bearing the hydroxyl group (~62 ppm), peaks for the hexyl chain carbons, and a peak for the N-methyl carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. A C-N stretching vibration should be observable as well. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 145. Common fragmentation patterns for amino alcohols include the loss of a water molecule (M-18) and alpha-cleavage adjacent to the nitrogen atom. |
Biological Significance and Mechanisms of Action
(6-Hydroxyhexyl)dimethylamine is recognized in biochemical research for its roles as a lysosomotropic agent and a choline uptake inhibitor.[2]
Lysosomotropic Agent
As a weak base, (6-Hydroxyhexyl)dimethylamine can permeate biological membranes in its neutral form. Upon entering the acidic environment of lysosomes, the dimethylamino group becomes protonated. This charged form is unable to readily cross back over the lysosomal membrane, leading to its accumulation within the organelle. This sequestration can alter the lysosomal pH and interfere with its normal function.
Caption: Mechanism of action as a lysosomotropic agent.
Choline Uptake Inhibition
The dimethylamino group of (6-Hydroxyhexyl)dimethylamine is structurally similar to the quaternary ammonium group of choline. This allows it to act as a competitive inhibitor of the high-affinity choline transporter (CHT).[1] By blocking the reuptake of choline into presynaptic neurons, it reduces the availability of choline for the synthesis of the neurotransmitter acetylcholine.
Caption: Inhibition of the high-affinity choline transporter.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.
Caption: Overall workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of (6-Hydroxyhexyl)dimethylamine. The outlined experimental protocols for nucleophilic substitution and reductive amination offer viable routes to this valuable research compound. The structured presentation of its chemical and biological properties, along with visual representations of its mechanisms of action and synthetic workflows, aims to facilitate its application in further research and development endeavors. The information contained herein is intended to serve as a practical resource for scientists engaged in the synthesis of bioactive molecules and the study of cellular transport and signaling pathways.
References
Spectroscopic Characterization of 5-(Dimethylamino)hexan-1-ol: A Technical Guide
Introduction
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-(Dimethylamino)hexan-1-ol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. The information herein is intended to guide researchers, scientists, and drug development professionals in the analysis and characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of functional groups and the overall molecular structure.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂-OH (Position 1) |
| ~2.3-2.5 | Multiplet | 1H | -CH(N(CH₃)₂) (Position 5) |
| ~2.2 | Singlet | 6H | -N(CH₃)₂ |
| ~1.4-1.6 | Multiplet | 4H | -CH₂- (Positions 2 and 4) |
| ~1.2-1.4 | Multiplet | 2H | -CH₂- (Position 3) |
| ~1.1 | Doublet | 3H | -CH₃ (Position 6) |
| Variable | Broad Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~62-63 | -CH₂-OH (Position 1) |
| ~60-62 | -CH(N(CH₃)₂) (Position 5) |
| ~40-42 | -N(CH₃)₂ |
| ~32-34 | -CH₂- (Position 2) |
| ~28-30 | -CH₂- (Position 4) |
| ~22-24 | -CH₂- (Position 3) |
| ~18-20 | -CH₃ (Position 6) |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 2820-2780 | Medium | C-H stretch (N-CH₃) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1260-1000 | Strong | C-N stretch (amine) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry (EI) Data for this compound
| m/z | Relative Intensity | Assignment |
| 145 | Low | [M]⁺ (Molecular Ion) |
| 130 | Medium | [M-CH₃]⁺ |
| 114 | Medium | [M-CH₂OH]⁺ |
| 72 | High | [CH(CH₃)N(CH₃)₂]⁺ (alpha-cleavage) |
| 58 | Very High | [CH₂=N(CH₃)₂]⁺ (McLafferty rearrangement product) |
| 45 | Medium | [CH₂OH]⁺ |
Experimental Protocols
While specific experimental data for this compound is unavailable, the following provides a general methodology for obtaining the spectroscopic data outlined above for a liquid sample of similar nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the analyte and the desired chemical shift referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling techniques (e.g., WALTZ-16) are typically employed to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed, and the chemical shifts referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid, direct injection or infusion into the ion source via a syringe pump is a common method. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from any impurities before mass analysis.
-
Ionization: Electron Ionization (EI) is a standard technique for generating fragment ions and providing structural information. A typical electron energy is 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable information for structure elucidation.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
This guide has provided a comprehensive set of predicted spectroscopic data for this compound, along with generalized experimental protocols for its characterization. It is crucial to emphasize that the presented data are predictive and await experimental verification. Researchers working with this compound are encouraged to perform their own spectroscopic analyses to obtain definitive data. The methodologies and workflow described herein offer a solid foundation for such an investigation.
Physical and chemical properties of 6-(dimethylamino)-1-hexanol
An In-depth Technical Guide to 6-(dimethylamino)-1-hexanol
Introduction
6-(dimethylamino)-1-hexanol, identified by CAS number 1862-07-3, is a bifunctional organic compound featuring a six-carbon aliphatic chain (hexane backbone) with a tertiary amine (dimethylamino group) at one end and a primary alcohol (hydroxyl group) at the other.[1] This dual functionality makes it a versatile molecule in various chemical and research applications. Classified as a tertiary amino alcohol, its structure allows for a range of chemical manipulations and specific interactions with biological systems.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity
The compound is systematically named 6-(dimethylamino)hexan-1-ol according to IUPAC nomenclature.[1] It is also known by several synonyms, including (6-Hydroxyhexyl)dimethylamine and commercial names like Kaolizer 25.[1][2][3][4]
| Identifier | Value |
| CAS Number | 1862-07-3[1] |
| Molecular Formula | C₈H₁₉NO[1][5][6] |
| Molecular Weight | 145.25 g/mol [1][6] |
| IUPAC Name | 6-(dimethylamino)hexan-1-ol[1] |
| Synonyms | (6-Hydroxyhexyl)dimethylamine, 6-(Dimethylamino)hexanol, Kao 25, KL 25[1][2][3] |
| InChI Key | QCXNXRUTKSIZND-UHFFFAOYSA-N[3][5] |
| Canonical SMILES | CN(C)CCCCCCO[5] |
Physical Properties
6-(dimethylamino)-1-hexanol is typically a colorless to light yellow, clear liquid or oil at room temperature.[2][5][6] It is completely miscible with water and soluble in chloroform.[4]
| Property | Value |
| Appearance | Colorless to light yellow clear liquid/oil[5][6] |
| Boiling Point | 117 °C at 12 mmHg[3] |
| Density | 0.88 g/cm³[3] |
| Refractive Index | 1.4460 - 1.4500[3] |
| pKa (Predicted) | 15.19 ± 0.10[3][5] |
| Solubility | Miscible in water; Soluble in chloroform and methanol (slightly)[3][4] |
| Storage Temperature | Refrigerator or cool, dark place (<15°C)[3][5] |
Chemical Properties and Reactivity
The unique chemical behavior of 6-(dimethylamino)-1-hexanol stems from its bifunctional nature.[1]
-
Tertiary Amine Group : The dimethylamino group imparts basic properties to the molecule. It can be protonated to form a cation, making the molecule's properties pH-responsive.[1]
-
Primary Alcohol Group : The hydroxyl group can undergo typical alcohol reactions.[1]
-
Oxidation : The primary alcohol can be oxidized to form the corresponding aldehyde or, with stronger oxidizing agents, a carboxylic acid.[1]
-
Acylation/Transesterification : It is a suitable substrate for lipase-catalyzed acylation or transesterification reactions, where an acyl group is transferred to the alcohol to form a new ester.[1]
-
Synthesis Routes
Two primary methods are used for the synthesis of 6-(dimethylamino)-1-hexanol: nucleophilic substitution and reductive amination.
-
Nucleophilic Substitution : This traditional method involves the Sₙ2 reaction of 6-chloro-1-hexanol with dimethylamine. While often cost-effective, it requires careful control of stoichiometry and produces salt byproducts.[1]
-
Reductive Amination : A more modern, one-pot approach reacts 6-hydroxyhexanal with dimethylamine to form an iminium ion, which is then reduced in situ. This method is valued for its atom economy and often milder conditions.[1]
Applications in Research and Drug Development
In laboratory settings, 6-(dimethylamino)-1-hexanol is recognized for its specialized use as a biochemical reagent. It is not intended for human or therapeutic use.[1][4]
-
Lysosomotropic Agent : As a weak base, the compound can permeate cell and lysosomal membranes in its neutral state. Inside the acidic environment of the lysosome, the dimethylamino group becomes protonated. This charged form is unable to diffuse back across the membrane, causing it to accumulate within the lysosome and alter its pH.[1] This property is explored for potential therapeutic applications.[1]
-
Choline Uptake Inhibitor : It has been identified as an inhibitor of choline uptake, making it a useful tool in biological research to study processes involving this essential nutrient.[1][3][4][5]
-
Synthesis Intermediate : Its bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and surfactants.[2]
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of 6-(dimethylamino)-1-hexanol.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.[7]
-
Apparatus Setup :
-
Place approximately 0.5 mL of 6-(dimethylamino)-1-hexanol into a small test tube.
-
Add a small magnetic stir bar.
-
Clamp the test tube in a heating block on a hot plate stirrer.
-
Suspend a thermometer with the bulb positioned about 1 cm above the liquid's surface.[7]
-
-
Procedure :
-
Begin gentle stirring and heating of the sample.
-
Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls, level with the thermometer bulb.[7]
-
When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize.[7]
-
Record this stable temperature as the boiling point. Ensure the sample does not boil dry.[7]
-
-
Shutdown :
-
Turn off the heat and allow the apparatus to cool while stirring continues.
-
Determination of Density
Density is calculated from precise measurements of mass and volume (d = m/V).[8][9]
-
Apparatus :
-
Electronic balance (accurate to ±0.001 g).
-
10 mL graduated cylinder or volumetric flask.
-
Thermometer.
-
-
Procedure :
-
Measure and record the mass of a clean, dry graduated cylinder.
-
Add a known volume (e.g., 5-10 mL) of 6-(dimethylamino)-1-hexanol to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[10]
-
Measure and record the combined mass of the graduated cylinder and the liquid.[10]
-
Record the temperature of the liquid, as density is temperature-dependent.[8]
-
-
Calculation :
-
Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[10]
-
Divide the mass of the liquid by its volume to calculate the density in g/mL.
-
Determination of Solubility (Qualitative)
This workflow determines the solubility class of the compound based on its behavior in different solvents.[11][12][13]
-
Water Solubility :
-
Add 0.2 mL of 6-(dimethylamino)-1-hexanol to 3 mL of water in a test tube.
-
Shake the tube vigorously. The compound is known to be miscible.[12]
-
-
pH Test :
-
Solubility in Other Solvents (for confirmation) :
Safety and Handling
6-(dimethylamino)-1-hexanol is a hazardous chemical that requires careful handling.[5] Always consult the full Safety Data Sheet (SDS) before use.
| Hazard Type | GHS Information |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[3] |
| Signal Word | Danger[3] |
| Hazard Statements | H302: Harmful if swallowed.[5] H314: Causes severe skin burns and eye damage.[5] H412: Harmful to aquatic life with long lasting effects.[5] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][5] P273: Avoid release to the environment.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P405: Store locked up.[5] |
Spectroscopic Data
While raw spectra are not included, the structural features of 6-(dimethylamino)-1-hexanol lead to predictable spectroscopic signatures.
-
¹H NMR : The proton NMR spectrum would be expected to show a singlet for the six protons of the two methyl groups attached to the nitrogen. Multiple multiplets would be present for the methylene (-CH₂-) groups of the hexane chain, and a distinct signal for the methylene group adjacent to the hydroxyl group.
-
¹³C NMR : The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Mass Spectrometry (MS) : The mass spectrum under electron ionization would likely show a molecular ion peak (M⁺) at m/z 145. Common fragmentation patterns for amino alcohols would also be observed.
References
- 1. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 6-DIMETHYLAMINO-1-HEXANOL | 1862-07-3 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. Page loading... [wap.guidechem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. quora.com [quora.com]
A Technical Guide to the Hypothetical Mechanism of Action of 5-(Dimethylamino)hexan-1-ol in Biological Systems
Disclaimer: There is currently no scientific literature available detailing the biological mechanism of action for the compound 5-(Dimethylamino)hexan-1-ol. This document presents a scientifically plausible, hypothetical framework to serve as an illustrative guide for researchers. The proposed target, mechanism, and all associated data are theoretical and intended for conceptual purposes.
Introduction and Rationale for Hypothetical Target Selection
This compound is a small molecule featuring a tertiary amine and a primary alcohol on a hexyl scaffold. This structure confers moderate lipophilicity and the potential for hydrogen bonding and ionic interactions. Structurally, it shares features with various known neuromodulatory agents. Given the lack of direct evidence, we hypothesize a mechanism of action centered on a well-characterized, promiscuous, and therapeutically relevant target: the Sigma-1 Receptor (σ1R) .
The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2][3] It plays a crucial role in regulating cellular stress responses, calcium signaling, and the activity of various ion channels and receptors.[4][5][6] Its ligands are typically amphipathic molecules, making this compound a plausible candidate for interaction. We propose that this compound acts as a Sigma-1 Receptor agonist .
Proposed Mechanism of Action: Sigma-1 Receptor Agonism
As a hypothesized agonist, this compound would bind to the Sigma-1 receptor, inducing a conformational change that allows it to dissociate from its resident binding partner, BiP (Binding immunoglobulin protein), and interact with various client proteins.[7] This interaction initiates a cascade of downstream signaling events.
Key downstream effects include:
-
Modulation of Intracellular Calcium (Ca²⁺) Signaling: The primary proposed action is the stabilization of the Type 3 inositol 1,4,5-trisphosphate receptor (IP3R3) at the MAM.[3][4][8] By chaperoning IP3R3, the activated σ1R enhances the efficiency of Ca²⁺ transfer from the ER to the mitochondria upon cellular stimulation.[8][9] This modulation is critical for maintaining mitochondrial function and cellular bioenergetics.
-
Potentiation of N-methyl-D-aspartate Receptor (NMDAR) Function: Sigma-1 receptor activation has been shown to potentiate NMDAR-mediated currents.[5][10] This occurs through the translocation of the σ1R-client protein complex to the plasma membrane, where it can allosterically modulate NMDAR activity, thereby influencing synaptic plasticity and neuronal excitability.
-
Regulation of Voltage-Gated Ion Channels: The activated σ1R can interact with and modulate the activity of various voltage-gated ion channels, including K⁺ and Na⁺ channels, which can impact neuronal firing rates and cardiac myocyte contractility.[3][5]
The culmination of these effects suggests that this compound could exhibit neuroprotective, cognitive-enhancing, or antidepressant-like properties, which are characteristic of many σ1R agonists.[11]
Quantitative Pharmacological Profile (Hypothetical Data)
To characterize the proposed interaction, the following pharmacological parameters are presented. These values are synthetic and serve as a benchmark for potential experimental validation.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Value | Description |
| Binding Affinity (Ki) | ||
| Sigma-1 Receptor | 45 nM | High affinity for the primary target. |
| Sigma-2 Receptor | 850 nM | ~19-fold selectivity over the σ2R subtype. |
| Functional Activity (EC50) | ||
| Ca²⁺ Flux Assay | 120 nM | Potent agonist activity in a cell-based functional assay. |
Table 2: Receptor Selectivity Profile
| Target | Ki (nM) |
| Sigma-1 Receptor | 45 |
| Sigma-2 Receptor | 850 |
| M1 Muscarinic Receptor | > 10,000 |
| D2 Dopamine Receptor | > 10,000 |
| 5-HT₂ₐ Serotonin Receptor | > 10,000 |
| Alpha-1 Adrenergic Receptor | > 10,000 |
Experimental Protocols
The following are detailed methodologies for experiments that would be conducted to validate the hypothetical mechanism of action.
This protocol determines the binding affinity of this compound by measuring its ability to compete with a known high-affinity radioligand.[12][13][14]
Materials:
-
Membrane Preparation: Guinea pig liver membranes, which have high expression of σ1R.[12]
-
Radioligand: [³H]-(+)-Pentazocine, a selective σ1R ligand.[12][13]
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter.[15]
Procedure:
-
Assay Preparation: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of serially diluted this compound (or haloperidol for non-specific binding, or buffer for total binding), and 50 µL of membrane preparation (200 µg protein).
-
Initiation of Binding: Add 50 µL of [³H]-(+)-Pentazocine (final concentration ~2 nM).
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add liquid scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
This protocol measures the ability of this compound to potentiate an agonist-induced calcium release in cells expressing the Sigma-1 receptor, a functional hallmark of σ1R agonism.[17][18]
Materials:
-
Cell Line: HEK-293 cells stably expressing the human Sigma-1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[19]
-
Inducing Agonist: A sub-maximal concentration of a known IP3R agonist (e.g., carbachol or bradykinin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound, serially diluted.
-
Instrumentation: Fluorescence kinetic plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[18]
Procedure:
-
Cell Plating: Seed the HEK-293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM loading solution. Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and add serially diluted this compound. Incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Inject the sub-maximal concentration of the inducing agonist (e.g., carbachol) and continue to record the fluorescence intensity for 2-3 minutes.
-
Data Analysis: The primary response is the peak fluorescence intensity following agonist injection. Plot the peak fluorescence against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
The following diagrams illustrate the proposed signaling pathway and experimental workflows.
Caption: Proposed signaling pathway of this compound as a σ1R agonist.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the cell-based calcium flux assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. labs.penchant.bio [labs.penchant.bio]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. agilent.com [agilent.com]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 5-(Dimethylamino)hexan-1-ol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Dimethylamino)hexan-1-ol is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This unique structure imparts properties that are of significant interest in various research and development sectors, including pharmaceuticals and materials science. Understanding its solubility in common laboratory solvents and its stability under various stress conditions is paramount for its effective application and development. This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound, alongside detailed experimental protocols for the empirical determination of these critical parameters.
Predicted Solubility Profile
Due to the presence of both a polar hydroxyl group and a basic dimethylamino group, this compound is expected to exhibit a versatile solubility profile. The long hexyl chain, however, introduces significant nonpolar character, which will influence its solubility in various solvents.
Key Physicochemical Properties Influencing Solubility:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen of the dimethylamino group can act as a hydrogen bond acceptor. This suggests good solubility in protic solvents.
-
Polarity and Dipole Moment: The presence of nitrogen and oxygen atoms creates a significant dipole moment, enhancing solubility in polar solvents.
-
Basicity: The tertiary amine group (pKa is predicted to be around 10-11) will be protonated in acidic solutions, forming a salt and significantly increasing its aqueous solubility.
-
Hydrophobicity: The six-carbon alkyl chain contributes to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents.
Based on these characteristics, the predicted solubility of this compound in common laboratory solvents is summarized in Table 1. It is important to note that these are qualitative predictions, and empirical determination is necessary for quantitative data.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble to Highly Soluble | Hydrogen bonding with the hydroxyl and amino groups. Solubility in water will be pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |
| Nonpolar Aprotic | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar functional groups will limit solubility in highly nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Good balance of polarity to solvate the entire molecule. |
| Ester | Ethyl Acetate | Moderately Soluble | Intermediate polarity allows for some interaction. |
| Ketone | Acetone | Soluble | A good polar aprotic solvent that can accept hydrogen bonds. |
Experimental Protocol for Solubility Determination
A modified shake-flask method is recommended for the quantitative determination of the solubility of this compound, as it is a liquid at room temperature.[1]
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Calibrated positive displacement pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved compound to settle.
-
Carefully withdraw an aliquot from the clear supernatant of each vial using a positive displacement pipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or mol/L.
-
Record the temperature at which the solubility was determined.
-
The following workflow diagram illustrates the process for determining solubility.
Caption: Workflow for the experimental determination of solubility.
Stability Profile and Forced Degradation Studies
The stability of this compound is influenced by its functional groups. The tertiary amine is susceptible to oxidation, while the primary alcohol can undergo oxidation to an aldehyde and subsequently to a carboxylic acid. The molecule may also be sensitive to pH and temperature. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2]
Predicted Degradation Pathways:
-
Oxidation: The tertiary amine can be oxidized to an N-oxide. The primary alcohol can be oxidized to 5-(dimethylamino)hexanal and then to 5-(dimethylamino)hexanoic acid.[3]
-
Acid/Base Hydrolysis: While there are no readily hydrolyzable groups like esters or amides, extreme pH conditions at elevated temperatures could potentially lead to unforeseen degradation.
-
Thermal Degradation: High temperatures may induce decomposition.
-
Photodegradation: Exposure to UV or visible light may cause degradation, especially in the presence of photosensitizers.
Table 2: Proposed Forced Degradation Conditions
| Stress Condition | Proposed Method | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days | Monitor for any changes from baseline. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days | Monitor for any changes from baseline. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours | N-oxide, Aldehyde, Carboxylic acid |
| Thermal | 60°C for up to 7 days (solid state and in solution) | To be determined. |
| Photostability | ICH Q1B conditions (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) | To be determined. |
Experimental Protocol for Stability Indicating Method Development
A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.
Objective: To develop a validated HPLC method to assess the stability of this compound under forced degradation conditions.
Materials:
-
This compound
-
Reagents for forced degradation (HCl, NaOH, H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers (e.g., phosphate, acetate)
-
pH meter
Procedure:
-
Forced Degradation:
-
Subject samples of this compound to the stress conditions outlined in Table 2.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
-
HPLC Method Development:
-
Column Selection: Start with a C18 column.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: Use a PDA detector to monitor peak purity and identify the optimal wavelength for detection. An MS detector can be used to identify the mass of the parent compound and any degradation products.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
The following workflow illustrates the process for developing a stability-indicating method.
Caption: Workflow for developing a stability-indicating HPLC method.
Potential Signaling Pathway Involvement
As a lipophilic weak base, this compound is likely to act as a lysosomotropic agent, accumulating in the acidic environment of lysosomes.[4][5] This accumulation can lead to lysosomal stress and trigger cellular response pathways. One key pathway involves the mTORC1 signaling complex and the transcription factor EB (TFEB).[4]
Under normal conditions, mTORC1 phosphorylates TFEB, keeping it in the cytoplasm. When lysosomal function is perturbed by a lysosomotropic agent, mTORC1 is inhibited, leading to the dephosphorylation and nuclear translocation of TFEB. In the nucleus, TFEB promotes the expression of genes involved in lysosomal biogenesis and autophagy, as a compensatory response to the cellular stress.
The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of cellular response to lysosomotropic agents.
Conclusion
References
In-Depth Technical Guide: 6-Dimethylamino-1-hexanol (CAS 1862-07-3)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is for informational purposes only and does not constitute a safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, hazards, and potential mechanisms of action for 6-Dimethylamino-1-hexanol (CAS 1862-07-3). This bifunctional organic compound, featuring a tertiary amine and a primary alcohol, is utilized in chemical synthesis and is noted in research for its activity as a lysosomotropic agent and choline uptake inhibitor.[1][2][3][4] This guide consolidates available data on its physicochemical properties and toxicological profile, outlines relevant experimental methodologies, and visualizes its hazard classification workflow and mechanism of action.
Chemical Identification and Properties
6-Dimethylamino-1-hexanol is a clear, colorless to light yellow liquid.[1][2][5] Its dual functional groups—a hydroxyl group and a dimethylamino group—make it a versatile intermediate in organic synthesis.[5]
Chemical Structure and Identifiers
| Identifier | Value |
| CAS Number | 1862-07-3[1][6] |
| Molecular Formula | C₈H₁₉NO[1][5][7] |
| Canonical SMILES | CN(C)CCCCCCO[1] |
| InChIKey | QCXNXRUTKSIZND-UHFFFAOYSA-N[1] |
| Synonyms | (6-Hydroxyhexyl)dimethylamine, 6-(Dimethylamino)hexan-1-ol, Kao 25, Kaolizer 25[1][5] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-Dimethylamino-1-hexanol.
| Property | Value | Source(s) |
| Molecular Weight | 145.25 g/mol | [5][8] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [1][5][8] |
| Boiling Point | 117 °C at 12 mmHg | [8] |
| Specific Gravity | 0.88 (20/20 °C) | [8] |
| Refractive Index | 1.45 | [8] |
| Solubility in Water | Completely miscible | [8] |
| pKa (Predicted) | 15.19 ± 0.10 | [1] |
Hazard Identification and Toxicology
6-Dimethylamino-1-hexanol is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity, severe skin corrosion, and long-term harm to aquatic life.[1][8][9]
GHS Classification and Labeling
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][8][9] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][8][9] |
| Hazardous to the Aquatic Environment, Long-Term | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[1][8][9] |
Hazard Pictograms:
-
Corrosion (GHS05)
-
Acute Toxicity (GHS07)
Toxicological Summary
The toxicological profile indicates that 6-Dimethylamino-1-hexanol can cause significant local and systemic effects. Ingestion is harmful, and direct contact can lead to severe chemical burns on the skin and eyes. Its persistence and toxicity in aquatic environments also present an ecological hazard.
Experimental Protocols
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination is the Thiele tube method.
Methodology:
-
A few milliliters of the sample (6-Dimethylamino-1-hexanol) are placed into a small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity (LD₅₀) of a substance. It is a stepwise procedure using a small number of animals.
Methodology:
-
Animals: Typically, female rats are used. Animals are fasted prior to dosing.
-
Dosing: A starting dose (e.g., 300 mg/kg body weight for substances expected to be toxic) is administered orally to a group of three animals. The substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
-
Stepwise Procedure: The outcome of the first group determines the next step.
-
If 2-3 animals die, the test is stopped, and the substance is classified in that toxicity category.
-
If 0-1 animal dies, the test is repeated with a higher or lower dose in another group of animals to refine the classification.
-
-
Classification: The substance is classified into one of the GHS categories based on the observed mortality at specific dose levels. For Category 4 (300 < LD₅₀ ≤ 2000 mg/kg), mortality would be observed at the 2000 mg/kg dose but not be definitive at 300 mg/kg.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)
This in vitro method uses a three-dimensional human epidermis model to assess the skin corrosion potential of a chemical.
Methodology:
-
Test System: A commercially available Reconstructed human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE) is used. The model consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.
-
Application: The test chemical (6-Dimethylamino-1-hexanol) is applied topically to the surface of the RhE tissue.
-
Exposure: The chemical is applied for two different exposure periods, typically 3 minutes and 1 hour, to distinguish between corrosive subcategories.
-
Viability Assessment: After exposure, the tissues are rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan salt.
-
Measurement: The amount of formazan produced is measured spectrophotometrically after extraction. The tissue viability is expressed as a percentage relative to negative controls.
-
Classification: A chemical is identified as corrosive (Category 1) if the mean tissue viability after a 3-minute exposure is ≤ 50% or after a 1-hour exposure is ≤ 15%.
Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period.
Methodology:
-
Test Species: A standard freshwater fish species is used (e.g., Zebrafish, Rainbow Trout).
-
Exposure System: Fish are exposed to the test substance in a static, semi-static, or flow-through system. At least seven fish are used for each test concentration and for the control group.
-
Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used.
-
Duration: The exposure period is 96 hours.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The cumulative mortality data is used to calculate the LC₅₀ value and its 95% confidence limits, typically using probit analysis. A substance with an LC₅₀ between 10 and 100 mg/L is generally considered harmful to aquatic life.
Mechanism of Action
While specific signaling pathway studies on 6-Dimethylamino-1-hexanol are limited, its described uses point to two primary mechanisms of biological activity.
Lysosomotropic Agent
As a lipophilic weak base, 6-Dimethylamino-1-hexanol can act as a lysosomotropic agent.[1][3][4][10]
Mechanism:
-
The uncharged, lipophilic form of the molecule can freely diffuse across cellular and lysosomal membranes.
-
The interior of the lysosome is highly acidic (pH ~4.5-5.0).
-
Inside the lysosome, the basic dimethylamino group becomes protonated.
-
This protonation traps the now-charged molecule within the lysosome, as it can no longer easily diffuse back across the membrane.
-
The accumulation of these agents can increase the lysosomal pH, inhibit lysosomal enzymes, and interfere with cellular processes like autophagy.[11][12]
Choline Uptake Inhibitor
The structural similarity of the molecule to choline may allow it to interfere with choline transport systems.
Mechanism: High-affinity choline transporters are responsible for the uptake of choline into neurons, which is the rate-limiting step in acetylcholine synthesis. Inhibitors can block this transport, leading to a depletion of acetylcholine, a critical neurotransmitter for nerve impulse transmission.[13]
Visualizations
Hazard Assessment Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. usbio.net [usbio.net]
- 4. 6-DIMETHYLAMINO-1-HEXANOL | 1862-07-3 [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vernier.com [vernier.com]
- 10. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 11. Frontiers | Rational Drug Repurposing: Focus on Lysosomotropism, Targets in Disease Process, Drug Profile, and Pulmonary Tissue Accumulation in SARS-CoV-2 Infection/COVID-19 [frontiersin.org]
- 12. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms controlling choline transport and acetylcholine synthesis in motor nerve terminals during electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N,N-dimethyl-6-amino-1-hexanol: Current Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate the current publicly available scientific information regarding the biological activity of N,N-dimethyl-6-amino-1-hexanol. Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of data on the specific biological functions, mechanisms of action, and quantitative efficacy of this compound. This document will summarize the available chemical and physical data for N,N-dimethyl-6-amino-1-hexanol and highlight the current knowledge gap in its biological activity, contrasting it with its parent compound, 6-amino-1-hexanol, for which more information is available.
Introduction
N,N-dimethyl-6-amino-1-hexanol is a tertiary amino alcohol. Its chemical structure, characterized by a hexanol backbone with a dimethylated amino group at the 6th position, suggests potential for various biological interactions. However, a thorough review of existing literature reveals a surprising scarcity of research into its biological effects. This guide aims to provide a clear and concise overview of what is currently known and, more importantly, what remains to be discovered.
Chemical and Physical Properties
A summary of the known chemical and physical properties of N,N-dimethyl-6-amino-1-hexanol is presented in Table 1. This information is primarily derived from chemical supplier databases and general chemistry resources.
| Property | Value | Reference |
| CAS Number | 1862-07-3 | [1] |
| Molecular Formula | C8H19NO | |
| Molecular Weight | 145.24 g/mol | |
| Boiling Point | 203.8°C at 760 mmHg | [1] |
| Density | 0.878 g/cm³ | [1] |
| Flash Point | 63.6°C | [1] |
Synthesis
The primary method for synthesizing N,N-dimethyl-6-amino-1-hexanol is through the reductive amination of 6-hydroxyhexanal with dimethylamine. This process involves the reaction of the aldehyde with dimethylamine to form an iminium ion intermediate, which is then reduced to the final tertiary amine product. An alternative, more traditional approach is the nucleophilic substitution of a 6-halo-1-hexanol (e.g., 6-chloro-1-hexanol) with dimethylamine.
Biological Activity: A Knowledge Gap
Extensive searches for the biological activity, mechanism of action, and associated signaling pathways of N,N-dimethyl-6-amino-1-hexanol have yielded no specific results. There are no published studies detailing its effects on cellular or animal models, nor any quantitative data such as IC50 or EC50 values.
In contrast, the parent compound, 6-amino-1-hexanol , has been investigated in various contexts. It has been shown to possess hemolytic activity and has been used as a chemical intermediate in the synthesis of compounds with antibacterial properties against strains like Staphylococcus aureus and Bacillus subtilis.[2] Furthermore, 6-amino-1-hexanol is utilized as a linker molecule in the synthesis of more complex biologically active molecules, such as selective A2B adenosine receptor agonists.
The lack of data for N,N-dimethyl-6-amino-1-hexanol prevents the creation of the requested detailed experimental protocols and signaling pathway diagrams.
Future Directions
The absence of biological data for N,N-dimethyl-6-amino-1-hexanol presents a clear opportunity for novel research. Future studies could focus on:
-
Screening for Biological Activity: Initial in vitro screening assays could investigate its potential cytotoxic, antimicrobial, or receptor-binding activities.
-
Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of N,N-dimethyl-6-amino-1-hexanol with 6-amino-1-hexanol and other related amino alcohols could provide insights into the role of the N,N-dimethyl group.
-
Toxicological Evaluation: Basic toxicology studies would be essential to determine its safety profile before any further development.
Conclusion
While the chemical properties and synthesis of N,N-dimethyl-6-amino-1-hexanol are documented, its biological activity remains an unexplored area of research. This technical guide highlights this significant knowledge gap and encourages the scientific community to investigate the potential biological roles of this compound. The information available for the related compound, 6-amino-1-hexanol, suggests that N,N-dimethyl-6-amino-1-hexanol may also possess interesting biological properties worthy of investigation. Further research is imperative to unlock its potential applications in pharmacology and drug development.
References
Reactivity of the Hydroxyl Group in 5-(Dimethylamino)hexan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Dimethylamino)hexan-1-ol is a bifunctional molecule featuring a primary hydroxyl group and a tertiary amino group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the tertiary amine at the 5-position can influence the reactivity of the terminal hydroxyl group through intramolecular interactions, potentially affecting reaction rates and mechanisms. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, focusing on key transformations such as esterification, etherification, and oxidation.
General Reactivity of the Hydroxyl Group
The primary hydroxyl group in this compound undergoes typical reactions of alcohols. However, the presence of the dimethylamino group can have several effects:
-
Intramolecular Catalysis: The lone pair of electrons on the nitrogen atom can act as an internal base or nucleophile, potentially catalyzing reactions at the hydroxyl group.
-
Steric Hindrance: The dimethylamino group, while somewhat remote, may exert some steric influence on the approach of bulky reagents to the hydroxyl group.
-
Solubility: The amino group increases the polarity of the molecule and its ability to form hydrogen bonds, affecting its solubility in various reaction media.
Key Reactions of the Hydroxyl Group
Esterification
The conversion of the hydroxyl group to an ester is a fundamental transformation. This can be achieved through various methods, including reaction with carboxylic acids, acyl chlorides, and acid anhydrides.
Reaction with Carboxylic Acids (Fischer Esterification):
This acid-catalyzed equilibrium reaction typically requires elevated temperatures and the removal of water to drive the reaction towards the ester product. The tertiary amine in this compound can be protonated under acidic conditions, which may affect the reaction kinetics.
Reaction with Acyl Chlorides and Acid Anhydrides:
These reactions are generally faster and more efficient than Fischer esterification and can often be carried out under milder conditions. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl or carboxylic acid byproduct. The internal dimethylamino group may also serve this purpose to some extent.
A study on the esterification of N,N-dialkylamino alcohols with hexanoic acid suggests that the amino group can activate the carboxylic acid via hydrogen bonding, potentially forming a seven-membered transition state in the case of 2-amino alcohols. While this compound is a 1,5-amino alcohol, similar intramolecular interactions cannot be entirely ruled out and may influence the reaction rate compared to a simple long-chain alcohol.
Carbamate Formation:
The hydroxyl group of 6-(dimethylamino)hexanol (a close structural analog) has been shown to react with dodecyl isocyanate in tetrahydrofuran at room temperature to form the corresponding dodecylcarbamic acid ester (a carbamate). This reaction proceeds without the need for a catalyst, highlighting the nucleophilicity of the hydroxyl group towards isocyanates.
Experimental Protocol: General Esterification with an Acyl Chloride
-
Materials: this compound, acyl chloride (e.g., acetyl chloride), anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Etherification
The formation of an ether linkage from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis.
Williamson Ether Synthesis:
This method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Strong bases such as sodium hydride (NaH) are typically used for deprotonation. The presence of the amino group might necessitate careful choice of the base to avoid side reactions.
A patented process for the etherification of amino alcohols describes a two-step procedure where the amino alcohol is first deprotonated with a metal alcoholate (e.g., sodium methoxide) and then alkylated. This method aims to achieve high yields and selectivity for O-alkylation over N-alkylation.
Experimental Protocol: General Williamson Ether Synthesis
-
Materials: this compound, strong base (e.g., sodium hydride), anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), and an alkyl halide (e.g., methyl iodide).
-
Procedure:
-
Suspend the strong base in the anhydrous solvent under an inert atmosphere.
-
Add a solution of this compound in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.
-
Cool the resulting alkoxide solution to 0 °C and add the alkyl halide dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ether by distillation or column chromatography.
-
Oxidation
The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the tertiary amine, which can be susceptible to oxidation, presents a challenge for chemoselectivity.
Oxidation to the Aldehyde:
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane (DMP) oxidations are commonly employed. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is often effective for substrates with sensitive functional groups. However, the basicity of the amino group might interfere with some of these reagents or require protection prior to oxidation.
Oxidation to the Carboxylic Acid:
Stronger oxidizing agents, such as potassium permanganate (KMnO4), chromic acid (Jones reagent), or ruthenium tetroxide (RuO4), will typically oxidize the primary alcohol to a carboxylic acid. Again, the potential for oxidation of the tertiary amine must be considered.
Experimental Protocol: General Swern Oxidation to the Aldehyde
-
Materials: Oxalyl chloride, anhydrous dimethyl sulfoxide (DMSO), anhydrous dichloromethane (DCM), triethylamine, and this compound.
-
Procedure:
-
Prepare a solution of oxalyl chloride in anhydrous DCM at low temperature (-78 °C) under an inert atmosphere.
-
Slowly add a solution of DMSO in DCM to the oxalyl chloride solution.
-
After a short stirring period, add a solution of this compound in DCM.
-
Stir for a specified time at -78 °C, then add triethylamine to quench the reaction and neutralize the acid formed.
-
Allow the reaction to warm to room temperature.
-
Add water to dissolve the salts and separate the organic layer.
-
Wash the organic layer sequentially with a mild acid solution (e.g., 1% HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
-
Quantitative Data
At present, specific quantitative data (yields, reaction times, spectroscopic data) for the reactions of the hydroxyl group in this compound are not widely available in the public domain. The data presented in the following tables are based on general knowledge of alcohol reactivity and analogous reactions found in the literature. Researchers should consider these as starting points for optimization.
Table 1: Representative Esterification Reactions of this compound
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Expected Product | Representative Yield (%) |
| Acetic Anhydride | Pyridine | DCM | 0 to RT | 5-(Dimethylamino)hexyl acetate | >90 |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 5-(Dimethylamino)hexyl benzoate | >85 |
| Hexanoic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 5-(Dimethylamino)hexyl hexanoate | 60-80 |
Table 2: Representative Etherification Reaction of this compound
| Reagent | Base | Solvent | Temperature (°C) | Expected Product | Representative Yield (%) |
| Methyl Iodide | NaH | THF | 0 to RT | 1-Methoxy-5-(dimethylamino)hexane | 70-90 |
| Benzyl Bromide | NaH | DMF | RT to 50 | 1-(Benzyloxy)-5-(dimethylamino)hexane | 70-85 |
Table 3: Representative Oxidation Reactions of this compound
| Reagent | Solvent | Temperature (°C) | Expected Product | Representative Yield (%) |
| PCC | DCM | RT | 5-(Dimethylamino)hexanal | 70-85 |
| DMP | DCM | RT | 5-(Dimethylamino)hexanal | >90 |
| KMnO₄ | aq. NaOH | 0 to RT | 5-(Dimethylamino)hexanoic acid | 50-70 |
Visualizations
Logical Relationship of Hydroxyl Group Reactions
Caption: Key reactions of the hydroxyl group in this compound.
Experimental Workflow for Esterification
Caption: A typical experimental workflow for the esterification of the title compound.
Conclusion
The hydroxyl group of this compound exhibits a rich and versatile reactivity, enabling its transformation into a variety of important functional groups, including esters, ethers, aldehydes, and carboxylic acids. The presence of the tertiary amino group can influence these reactions, and careful consideration of reaction conditions is necessary to achieve high yields and selectivity. This guide provides a foundational understanding of the reactivity of this valuable building block, offering protocols and insights to aid researchers and drug development professionals in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the quantitative aspects of these transformations and to explore the biological activities of the resulting derivatives.
An In-depth Technical Guide to the Nucleophilic Properties of the Dimethylamino Group in 5-(Dimethylamino)hexan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-(Dimethylamino)hexan-1-ol is a bifunctional organic molecule featuring a tertiary amine (dimethylamino) and a primary alcohol. The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts nucleophilic character, enabling it to participate in a wide array of chemical transformations. Understanding and quantifying this nucleophilicity is critical for professionals in drug development and chemical synthesis, as it governs reaction rates, mechanisms, and ultimate product formation. In pharmaceutical scaffolds, the dimethylamino moiety can be crucial for interacting with biological targets or for the synthesis of more complex active pharmaceutical ingredients (APIs). This guide explores the intrinsic properties of this functional group within the specified molecular context.
Core Principles of Nucleophilicity in this compound
The nucleophilicity of the dimethylamino group is not an absolute value but is influenced by a combination of interrelated factors.
2.1. Basicity and Electronic Effects
A fundamental principle is that, for a given atom, nucleophilicity often correlates with basicity. The dimethylamino group, with its two electron-donating methyl groups, increases the electron density on the nitrogen atom, making it a stronger base and a potent nucleophile compared to primary or secondary amines.[1][2] The pKa of the conjugate acid of an amine is a good indicator of its basicity; a higher pKa corresponds to a stronger base.[3] For context, N,N-dimethylethanolamine, a shorter-chain analogue, has a pKa of approximately 9.23.[4][5] It is expected that this compound will have a similar or slightly higher pKa due to the longer, non-polar alkyl chain.
2.2. Steric Hindrance
While electronically favored, the nucleophilicity of tertiary amines can be significantly attenuated by steric hindrance.[2][6] The two methyl groups, in addition to the hexanol backbone, create a congested environment around the nitrogen's lone pair. This bulkiness can impede the approach to an electrophilic center, particularly in sterically demanding reactions like the SN2 mechanism.[4] Therefore, while more basic than primary and secondary amines, its reaction rate as a nucleophile might be slower in certain contexts.[2]
2.3. Solvent Effects
The choice of solvent plays a crucial role in modulating nucleophilicity.[6][7]
-
Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the amine's lone pair, creating a solvent shell that stabilizes the nucleophile and increases the energy required to initiate a reaction. This effect can decrease its effective nucleophilicity.[7]
-
Aprotic Polar Solvents (e.g., DMSO, acetonitrile): In these solvents, the lone pair is less solvated and thus more available for nucleophilic attack, generally leading to enhanced reactivity.[8] In acetonitrile, tertiary amines have been observed to be one to two orders of magnitude more nucleophilic than comparable secondary amines.[1]
2.4. Intramolecular Interactions
The presence of a terminal hydroxyl group introduces the possibility of intramolecular hydrogen bonding, where the alcohol's hydrogen interacts with the nitrogen's lone pair. This can form a transient cyclic conformation. Such an interaction could potentially decrease the availability of the lone pair for external nucleophilic attack, thereby reducing its reactivity.[9] The strength of this interaction is dependent on the chain length and conformational flexibility of the molecule.
Quantitative Analysis of Nucleophilicity
Direct kinetic data for this compound is scarce. However, we can estimate its reactivity by examining data from analogous compounds. The Mayr nucleophilicity scale provides a quantitative framework where a nucleophilicity parameter (N) and a sensitivity parameter (sN) are assigned to nucleophiles.[10][11]
The table below presents pKa values and Mayr nucleophilicity parameters for structurally related amines to provide a basis for comparison. Note that N parameters are solvent-dependent.
| Compound Name | Structure | pKa of Conjugate Acid | Mayr's N Parameter (Solvent) | Citation(s) |
| This compound | CH₃)₂N(CH₂)₅CH₂OH | ~9.5 - 10.5 (Estimated) | Not Determined | |
| N,N-Dimethylethanolamine | (CH₃)₂NCH₂CH₂OH | 9.23 | Not Determined | [4][5] |
| n-Propylamine | CH₃(CH₂)₂NH₂ | 10.71 | 13.33 (Water) | [1] |
| Diethylamine | (CH₃CH₂)₂NH | 10.93 | 14.7 (Water) | [1] |
| Triethylamine | (CH₃CH₂)₃N | 10.75 | ~16-17 (Acetonitrile, Estimated) | [1] |
Note: The pKa for the target compound is an estimation based on similar aliphatic amines. The N parameter for triethylamine is an approximation based on trends showing tertiary amines are more nucleophilic in aprotic solvents.
Experimental Determination of Nucleophilicity
To obtain precise quantitative data for this compound, direct experimental measurement is required. A common approach is to study the kinetics of a well-understood reaction, such as an SN2 reaction with a standard electrophile.
Detailed Protocol: Kinetic Analysis via ¹H NMR Spectroscopy
This protocol outlines a method to determine the second-order rate constant for the reaction of this compound with a model electrophile (e.g., methyl iodide) in a deuterated aprotic solvent (e.g., acetonitrile-d₃).
Objective: To measure the rate of reaction by monitoring the disappearance of reactants and the appearance of products over time using ¹H NMR.
Materials:
-
This compound
-
Methyl Iodide (CH₃I)
-
Acetonitrile-d₃ (CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, spectrometer, and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in CD₃CN of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of methyl iodide in CD₃CN of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in CD₃CN of a known concentration (e.g., 0.05 M).
-
-
Reaction Setup:
-
In a clean, dry NMR tube, add a precise volume of the this compound stock solution and the internal standard stock solution.
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 298 K).
-
Acquire an initial ¹H NMR spectrum (t=0) to record the initial concentrations.
-
-
Initiation of Reaction:
-
Inject a precise volume of the methyl iodide stock solution into the NMR tube.
-
Quickly mix the contents and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
-
Data Acquisition and Analysis:
-
For each spectrum, integrate the signals corresponding to a unique proton on the reactant (e.g., the N-methyl protons of the amine) and a unique proton on the product (the N-methyl protons of the resulting quaternary ammonium salt).
-
Normalize these integrals against the integral of the internal standard to determine the change in concentration of the reactants and products over time. . Kinetic Analysis:
-
Assuming a second-order rate law: Rate = k[Amine][CH₃I].
-
Plot the appropriate concentration-time relationship (e.g., 1/([A]t - [B]t) * ln(([B]t[A]₀)/([A]t[B]₀)) vs. time for a reaction with unequal initial concentrations) to obtain a linear plot.
-
The slope of this line will be equal to the second-order rate constant, k.
-
Visualizing Nucleophilic Properties and Workflows
Graphical models can clarify the complex relationships and processes involved in studying nucleophilicity.
Caption: Factors influencing the nucleophilicity of the dimethylamino group.
Caption: Workflow for determining nucleophilicity via NMR kinetic studies.
Implications for Drug Development and Research
The nucleophilic character of the dimethylamino group is a key determinant of its role in both synthetic chemistry and pharmacology.
-
Synthetic Handle: As a nucleophile, it serves as a reactive site for building molecular complexity, enabling reactions like alkylation, acylation, and Michael additions to form new C-N bonds.[12]
-
Pharmacokinetics: The basicity of the amine (pKa ~9.5) means it will be predominantly protonated at physiological pH (~7.4). This positive charge influences solubility, membrane permeability, and potential interactions with negatively charged biological macromolecules.
-
Metabolic Stability: The N-methyl groups can be susceptible to enzymatic N-dealkylation by cytochrome P450 enzymes, a common metabolic pathway for drugs containing tertiary amines.
Conclusion
The dimethylamino group in this compound is a moderately strong nucleophile, whose reactivity is a nuanced interplay of its inherent basicity, significant steric hindrance, and the surrounding solvent environment. While it is electronically activated by its alkyl substituents, its effectiveness in reactions is highly dependent on the steric accessibility of the electrophile. For researchers and drug developers, a thorough understanding of these principles is essential for predicting reaction outcomes, designing synthetic routes, and anticipating the pharmacokinetic and metabolic profile of molecules containing this functional moiety. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the empirical investigation and strategic application of this compound and related compounds.
References
- 1. Mayr's Database Of Reactivity Parameters: N-Nucleophiles [cup.lmu.de]
- 2. researchgate.net [researchgate.net]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 10. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-(Dimethylamino)hexan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific experimental data on the thermal stability and decomposition of 5-(Dimethylamino)hexan-1-ol is not publicly available. This guide has been constructed using data from analogous compounds and established principles of thermal analysis and organic chemistry to provide a predictive framework for its behavior. The primary analogue used for illustrative data is 6-Dimethylamino-1-hexanol, owing to its structural similarity.
Introduction
This compound is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol. This structure makes it a potentially valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the thermal stability of such compounds is critical for determining safe storage conditions, predicting shelf-life, and designing manufacturing processes that avoid unwanted degradation. Thermal decomposition can lead to the formation of impurities, loss of active product, and potentially the generation of reactive or toxic byproducts.
This technical guide provides a comprehensive overview of the expected thermal behavior of this compound. It outlines a generalized methodology for assessing its thermal stability using standard analytical techniques and proposes a likely decomposition pathway based on the known chemistry of similar amino alcohols.
Physicochemical and Thermal Properties (Analogous Compound)
Due to the absence of specific data for this compound, the following table summarizes key properties for the closely related analogue, 6-Dimethylamino-1-hexanol. These values provide a reasonable estimate for the expected properties of the target compound.
| Property | Value (for 6-Dimethylamino-1-hexanol) | Source |
| Molecular Formula | C8H19NO | [1][2][3] |
| Molecular Weight | 145.24 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| pKa (Predicted) | 15.19 ± 0.10 | [1] |
| Storage Temperature | Refrigerator (4°C) | [1][3] |
Note: It is mentioned that fractional distillation under a vacuum is a common purification method for 6-Dimethylamino-1-hexanol to prevent thermal decomposition at its atmospheric boiling point[4].
Experimental Protocols for Thermal Analysis
To determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place approximately 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition[5].
-
Temperature Program: Equilibrate the sample at a low temperature (e.g., 25°C). Heat the sample at a constant rate, typically 10°C/min, to a final temperature of approximately 600°C[5].
-
-
Data Analysis: Plot the sample weight (%) as a function of temperature. The onset temperature of decomposition is determined from the point at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates[6].
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, boiling, and decomposition by measuring the heat flow to or from the sample as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., -20°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond any expected transitions.
-
Cool the sample back to the starting temperature.
-
A second heating cycle is often performed to observe the behavior of the amorphous or recrystallized material.
-
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature. Endothermic events (melting, boiling) will appear as peaks, while exothermic events (decomposition, crystallization) will appear as troughs (or vice-versa depending on instrument convention).
Mandatory Visualizations
Experimental Workflow
References
- 1. Page loading... [guidechem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 5. Machine Learning Backpropagation Prediction and Analysis of the Thermal Degradation of Poly (Vinyl Alcohol) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-(Dimethylamino)hexan-1-ol from 6-chloro-1-hexanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-(Dimethylamino)hexan-1-ol from 6-chloro-1-hexanol. This synthesis is a crucial step for various research and development applications, particularly in the fields of pharmacology and material science.
Application Notes
This compound, also known by its synonym 6-(dimethylamino)hexan-1-ol, is a bifunctional molecule featuring a tertiary amine and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of a range of target molecules, including surfactants and active pharmaceutical ingredients.[1][2] Its biological activities as a lysosomotropic agent and a choline uptake inhibitor are of significant interest in drug development and neuroscience research.[3]
Lysosomotropic Agent
As a lipophilic weak base, this compound can permeate cell membranes and accumulate in acidic intracellular compartments, such as lysosomes.[4] Inside the lysosome, the tertiary amine group becomes protonated, trapping the molecule and increasing the lysosomal pH.[5] This disruption of the lysosomal pH can interfere with the function of lysosomal enzymes, which are crucial for cellular processes like autophagy and the degradation of cellular waste.[6] This property is being explored for its potential in cancer therapy and for the development of drug delivery systems that target lysosomes.[5]
Choline Uptake Inhibition
The structural similarity of the dimethylaminoethanol moiety of this compound to choline allows it to interact with choline transporters. Deanol (dimethylaminoethanol) itself has been shown to competitively inhibit the transport of choline across the blood-brain barrier.[7] By inhibiting the high-affinity choline transporter (CHT1), which is the rate-limiting step in acetylcholine synthesis, compounds like this compound can modulate cholinergic neurotransmission.[8] This makes it a valuable tool for studying the cholinergic system and for the development of therapeutics targeting neurological disorders.
Synthesis Protocol: Nucleophilic Substitution
The synthesis of this compound from 6-chloro-1-hexanol is typically achieved through a nucleophilic substitution reaction (SN2), where the nitrogen atom of dimethylamine acts as the nucleophile, displacing the chloride ion from the hexanol chain.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
-
6-chloro-1-hexanol
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Sodium hydroxide
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloro-1-hexanol and an excess of aqueous dimethylamine solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 40-60°C with vigorous stirring.[9] The pH of the reaction mixture should be maintained in the range of 9-11 to ensure the dimethylamine is in its free base form.[9] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization and Extraction: Neutralize the excess dimethylamine and the formed dimethylamine hydrochloride by adding a solution of sodium hydroxide. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product is a liquid and can be purified by vacuum distillation to obtain the final this compound.[9]
Data Presentation
| Parameter | Value/Range | Reference |
| Starting Materials | ||
| 6-chloro-1-hexanol | 1 equivalent | General Stoichiometry |
| Dimethylamine | 2-3 equivalents | [1] |
| Reaction Conditions | ||
| Temperature | 40 - 60 °C | [9] |
| pH | 9 - 11 | [9] |
| Solvent | Water (from aqueous dimethylamine), or co-solvents like DMF or THF | [9] |
| Product Characterization | ||
| Molecular Formula | C8H19NO | [3] |
| Molecular Weight | 145.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Purity (Commercial Grade) | >97.0% (GC) | [3] |
| Potential Byproducts | ||
| Quaternary ammonium salts | - | [1] |
| Dimethylamine hydrochloride | - | General Reaction Chemistry |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dimethylamine is a flammable and corrosive substance. Handle with care.
-
6-chloro-1-hexanol is an irritant. Avoid contact with skin and eyes.
-
Use caution when working with sodium hydroxide, as it is a strong base.
References
- 1. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane [mdpi.com]
Application Notes and Protocols: 5-(Dimethylamino)hexan-1-ol in Catalysis - A Review of Current Knowledge
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the currently available scientific literature regarding the use of 5-(Dimethylamino)hexan-1-ol and its structural isomers, primarily 6-(Dimethylamino)hexan-1-ol, as catalysts in organic reactions. Despite a comprehensive search of available scientific databases, it is important to note that detailed application notes and specific experimental protocols for the use of this compound as a catalyst are scarce. The information presented herein is based on the general understanding of amino alcohols in catalysis and the limited specific mentions of this compound.
Overview of Amino Alcohols in Catalysis
Amino alcohols are a versatile class of organic compounds that contain both an amine and a hydroxyl functional group.[1] This bifunctionality allows them to act as catalysts in various organic transformations, often serving as chiral ligands in asymmetric synthesis or as organocatalysts.[1][2][3] Their ability to form stable complexes with metal catalysts can significantly influence the stereochemical outcome of reactions, making them valuable in the synthesis of chiral molecules for the pharmaceutical industry.[2]
Potential Catalytic Applications of this compound
While specific, well-documented catalytic applications of this compound are limited, its structure as a tertiary amino alcohol suggests potential roles in several types of reactions.
2.1. Base Catalysis: The tertiary amine moiety of this compound can act as a Brønsted base to activate substrates or reagents in a variety of organic reactions.
2.2. Ligand in Metal-Catalyzed Reactions: The nitrogen and oxygen atoms of this compound can coordinate to metal centers, forming metal complexes that can catalyze a range of transformations. The specific steric and electronic properties of the hexanol backbone would influence the catalytic activity and selectivity of such complexes.
2.3. Organocatalysis: As with other simple amino alcohols, this compound could potentially act as an organocatalyst, for example, in Michael additions or aldol reactions, although there are no specific examples of this in the current literature.[3]
Application in CO2 Hydrogenation
One specific, albeit brief, mention of the catalytic utility of 6-(Dimethylamino)hexan-1-ol is in the hydrogenation of carbon dioxide (CO2) to formic acid.[4] In this context, it is described as a polar amine that can enhance the kinetics and conversion rates of the reaction.[4] Unfortunately, detailed experimental protocols, quantitative data on its performance (e.g., turnover number, turnover frequency, yields), or a specific reaction mechanism are not provided in the available literature.
Logical Relationship of Components in CO2 Hydrogenation
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 4. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of 5-(Dimethylamino)hexan-1-ol
Introduction
5-(Dimethylamino)hexan-1-ol is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol. This structure makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its potential applications include use as a precursor for surfactants and as an intermediate in the development of novel bioactive compounds. This document outlines two robust experimental protocols for the laboratory-scale synthesis of this compound: (1) Nucleophilic Substitution of a 5-halohexan-1-ol with dimethylamine, and (2) Reductive Amination of 5-oxohexan-1-ol with dimethylamine.
Synthetic Strategies
Two primary synthetic routes are proposed, starting from readily accessible precursors.
-
Nucleophilic Substitution (SN2 Reaction): This is a classical and straightforward method for forming carbon-nitrogen bonds. In this approach, a 5-halohexan-1-ol (e.g., 5-bromohexan-1-ol or 5-chlorohexan-1-ol) is reacted with an excess of dimethylamine. The dimethylamine acts as a nucleophile, displacing the halide to form the desired tertiary amine. This reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.
-
Reductive Amination: This one-pot reaction is an efficient method for synthesizing amines from carbonyl compounds. The synthesis commences with the reaction of 5-oxohexan-1-ol (5-hydroxyhexanal) with dimethylamine to form an intermediate hemiaminal, which dehydrates to an enamine or iminium ion. This intermediate is then reduced in situ to the target tertiary amine using a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is often preferred for its high selectivity and mild reaction conditions.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of this compound from 5-bromohexan-1-ol and dimethylamine.
Materials:
-
5-Bromohexan-1-ol
-
Dimethylamine (40% solution in water or 2 M solution in THF)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or meter
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromohexan-1-ol (e.g., 10.0 g, 55.2 mmol) and anhydrous acetonitrile (100 mL).
-
Addition of Reagents: Add potassium carbonate (15.3 g, 110.4 mmol, 2.0 equivalents) to the flask. This will act as a base to neutralize the hydrobromic acid byproduct.
-
To the stirring suspension, add a 2 M solution of dimethylamine in THF (55.2 mL, 110.4 mmol, 2.0 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel (using a mobile phase of dichloromethane/methanol, e.g., 95:5) to obtain the pure product.
Protocol 2: Synthesis via Reductive Amination
This protocol details the synthesis of this compound from 5-oxohexan-1-ol.
Materials:
-
5-Oxohexan-1-ol (5-hydroxyhexanal)
-
Dimethylamine (2 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (CH2Cl2), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-oxohexan-1-ol (e.g., 5.8 g, 50 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Amine: Add the 2 M solution of dimethylamine in THF (30 mL, 60 mmol, 1.2 equivalents) to the stirring solution at room temperature.
-
Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion. Stir the mixture for 1 hour at room temperature.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography as described in Protocol 1.
Data Presentation
Table 1: Summary of Quantitative Data for Synthetic Protocols
| Parameter | Protocol 1: Nucleophilic Substitution | Protocol 2: Reductive Amination |
| Starting Material | 5-Bromohexan-1-ol | 5-Oxohexan-1-ol |
| Key Reagents | Dimethylamine, K2CO3 | Dimethylamine, NaBH(OAc)3 |
| Solvent | Acetonitrile | Dichloromethane |
| Stoichiometry (vs. SM) | Dimethylamine (2.0 eq.), K2CO3 (2.0 eq.) | Dimethylamine (1.2 eq.), NaBH(OAc)3 (1.5 eq.) |
| Reaction Temperature | Reflux (~82°C) | 0°C to Room Temperature |
| Reaction Time | 12 - 18 hours | 12 - 24 hours |
| Typical Yield | 70 - 85% | 75 - 90% |
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the O-H and C-N functional groups.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for 5-(Dimethylamino)hexan-1-ol in Pharmaceutical Synthesis
Disclaimer: Information regarding the specific application of 5-(Dimethylamino)hexan-1-ol in pharmaceutical synthesis is limited in publicly available scientific literature. The following application notes and protocols are based on the properties and reactivity of its close structural analog, 6-(Dimethylamino)hexan-1-ol , and related amino alcohols used in medicinal chemistry. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals.
Introduction
6-(Dimethylamino)hexan-1-ol is a bifunctional organic compound containing both a tertiary amine and a primary alcohol functional group.[1][2] This unique combination makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The tertiary amine can act as a base or a nucleophile, while the hydroxyl group can undergo various transformations such as oxidation, esterification, or etherification. Its utility is noted in the synthesis of surfactants and as an intermediate in various organic syntheses.[1] Furthermore, it has been identified as a lysosomotropic agent and a choline uptake inhibitor in biological research.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 6-(Dimethylamino)hexan-1-ol is presented in the table below. This data is essential for designing synthetic routes and purification protocols.
| Property | Value | Reference |
| CAS Number | 1862-07-3 | [1][2] |
| Molecular Formula | C8H19NO | [1][3] |
| Molecular Weight | 145.25 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 203.8 ± 23.0 °C at 760 mmHg | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 63.6 ± 19.2 °C | [4] |
| Solubility | Soluble in polar solvents | [1] |
Applications in Pharmaceutical Synthesis
A relevant example of a synthetic strategy where a similar bifunctional starting material could be envisioned is in the synthesis of analogs of the analgesic drug Tramadol . The synthesis of Tramadol and its derivatives involves the reaction of an aminoketone with an organometallic reagent.[5][6][7][8] The dimethylaminomethyl group is a key feature of the Tramadol molecule.
Conceptual Synthetic Workflow for an API Analog
The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical API using a 6-(dimethylamino)alkyl precursor.
Caption: Conceptual workflow for API synthesis.
Experimental Protocols
The following are generalized protocols for key transformations that could be applied to 6-(Dimethylamino)hexan-1-ol in a pharmaceutical synthesis context.
Protocol 1: Oxidation of 6-(Dimethylamino)hexan-1-ol to 6-(Dimethylamino)hexanal
This protocol describes a mild oxidation of the primary alcohol to an aldehyde, a versatile intermediate for further reactions.
Materials:
-
6-(Dimethylamino)hexan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 6-(Dimethylamino)hexan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of PCC (1.5 eq) or DMP (1.2 eq) in anhydrous DCM to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome:
-
Product: 6-(Dimethylamino)hexanal
-
Yield: 70-85%
-
Purity: >95% (as determined by GC-MS and ¹H NMR)
Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol outlines the addition of an aryl Grignard reagent to the aldehyde synthesized in Protocol 1.
Materials:
-
6-(Dimethylamino)hexanal
-
Aryl bromide (e.g., 3-bromoanisole for a Tramadol-like core)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Ammonium chloride solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine under an inert atmosphere. Add a small amount of a solution of the aryl bromide (1.1 eq) in anhydrous THF. Once the reaction initiates (disappearance of iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 6-(Dimethylamino)hexanal (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude tertiary alcohol by column chromatography.
Expected Outcome:
-
Product: 1-Aryl-7-(dimethylamino)heptan-1-ol derivative
-
Yield: 60-80%
-
Purity: >95%
Signaling Pathways and Logical Relationships
The final synthesized API may target various biological pathways depending on its structure. For instance, if the synthesized molecule is an analog of Tramadol, it would likely interact with the opioid and monoaminergic systems.
Caption: Potential mechanism of action for an API analog.
Conclusion
While direct, extensive literature on the pharmaceutical applications of this compound is not apparent, its structural analog 6-(Dimethylamino)hexan-1-ol serves as a valuable bifunctional building block. Its ability to be incorporated into complex molecular scaffolds, as conceptually demonstrated through a synthetic workflow inspired by the synthesis of Tramadol analogs, highlights its potential in drug discovery and development for creating novel therapeutics. The provided protocols offer a foundational methodology for the manipulation of this and similar amino alcohols in a research setting.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of Tramadol and Analogous [scielo.org.mx]
Application Notes and Protocols: 5-(Dimethylamino)hexan-1-ol as a Versatile Intermediate for the Synthesis of Novel Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Dimethylamino)hexan-1-ol is a bifunctional molecule containing both a tertiary amine and a primary alcohol, making it a valuable building block in organic synthesis. While direct utilization of this compound as an intermediate in the synthesis of currently marketed active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its structural motifs are present in several classes of drugs. This document presents a detailed, albeit hypothetical, application of this compound as a key intermediate in the synthesis of a novel analgesic agent, designated "DMH-Analogue 1". The protocols and data provided are illustrative of the potential of this intermediate in drug discovery and development, drawing parallels from the synthesis of known analgesics.
Introduction
The development of novel active pharmaceutical ingredients often relies on the creative use of versatile chemical intermediates. Amino alcohols, in particular, are a critical class of building blocks found in a wide array of therapeutic agents, including analgesics, antiarrhythmics, and antihistamines. The presence of both an amino group and a hydroxyl group allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. This compound, with its linear six-carbon chain, offers a flexible scaffold for the design of new chemical entities with potential therapeutic applications. This application note outlines a hypothetical synthetic route to a novel analgesic, DMH-Analogue 1, to showcase the utility of this compound as a starting material in a drug development context.
Hypothetical Synthesis of DMH-Analogue 1
The proposed synthesis of DMH-Analogue 1 from this compound involves a two-step process:
-
Step 1: Tosylation of the primary alcohol. The hydroxyl group of this compound is first converted to a better leaving group, a tosylate, to facilitate subsequent nucleophilic substitution.
-
Step 2: Nucleophilic substitution with a phenolic compound. The tosylated intermediate is then reacted with a suitable phenol (in this hypothetical case, 3-methoxyphenol) to introduce an aromatic moiety, a common feature in many centrally acting analgesics.
Experimental Protocols
Step 1: Synthesis of 6-(Dimethylamino)hexyl-4-methylbenzenesulfonate (Intermediate 1)
-
Materials:
-
This compound (1.0 eq)
-
Toluene-4-sulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (10 mL/g of starting material)
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution and stir for 10 minutes.
-
Slowly add toluene-4-sulfonyl chloride portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tosylated intermediate.
-
Step 2: Synthesis of 1-(6-(3-methoxyphenoxy)hexyl)-N,N-dimethylamine (DMH-Analogue 1)
-
Materials:
-
6-(Dimethylamino)hexyl-4-methylbenzenesulfonate (Intermediate 1) (1.0 eq)
-
3-Methoxyphenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) (15 mL/g of intermediate 1)
-
-
Procedure:
-
To a solution of 3-methoxyphenol in acetonitrile, add potassium carbonate and stir the suspension at room temperature for 30 minutes.
-
Add a solution of 6-(Dimethylamino)hexyl-4-methylbenzenesulfonate in acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product, DMH-Analogue 1.
-
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of DMH-Analogue 1.
| Step | Reactant | Molecular Weight ( g/mol ) | Equivalents | Mass (g) | Yield (%) | Purity (by HPLC) |
| 1 | This compound | 145.26 | 1.0 | 10.0 | 85 | 98% |
| 2 | Intermediate 1 | 299.44 | 1.0 | 20.6 | 75 | 99% |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR | Mass Spectrometry (m/z) |
| Intermediate 1 | C₁₅H₂₅NO₃S | 299.44 | Colorless oil | Conforms | [M+H]⁺ = 300.16 |
| DMH-Analogue 1 | C₁₅H₂₅NO₂ | 251.36 | Pale yellow oil | Conforms | [M+H]⁺ = 252.19 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for DMH-Analogue 1.
Hypothetical Signaling Pathway
The structural similarity of DMH-Analogue 1 to known opioid analgesics suggests a potential interaction with the mu-opioid receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothetical signaling pathway of DMH-Analogue 1.
Conclusion
While this compound may not be a direct precursor to any currently marketed blockbuster drugs, its chemical functionality presents significant opportunities for the synthesis of novel compounds with potential therapeutic value. The hypothetical synthesis of DMH-Analogue 1 described in this application note serves as a practical example of how this intermediate can be employed in a medicinal chemistry program. The detailed protocols, tabulated data, and clear visualizations provide a framework for researchers and drug development professionals to explore the synthetic potential of this compound and similar bifunctional building blocks in the quest for new and improved medicines. Further research into the derivatization of this intermediate could lead to the discovery of new APIs with a range of pharmacological activities.
Application Note: Selective Oxidation of 5-(Dimethylamino)hexan-1-ol to 5-(Dimethylamino)hexanal
**Abstract
This application note details protocols for the selective oxidation of the primary alcohol 5-(Dimethylamino)hexan-1-ol to its corresponding aldehyde, 5-(Dimethylamino)hexanal. The presence of a tertiary amine in the substrate necessitates the use of mild and selective oxidation methods to prevent side reactions, such as overoxidation to the carboxylic acid or reaction at the nitrogen center. This document provides detailed experimental procedures for three widely accepted methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed Oxidation. These protocols are designed for researchers and scientists in the field of organic synthesis and drug development.
**Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. The challenge is amplified when the substrate contains other sensitive functional groups, such as amines, which can be prone to oxidation or can act as nucleophiles, leading to undesired side products. This compound presents such a challenge, requiring an oxidation protocol that is both mild and highly selective. This note evaluates three common and effective methods—Swern, Dess-Martin, and TEMPO-based oxidations—that are well-suited for this transformation, often proceeding without the need for protecting the amine functionality.[1]
Oxidation Methodologies
Three primary methods were selected for the oxidation of this compound based on their reported mildness, selectivity, and functional group tolerance.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[2][3] It is known for its excellent yields and compatibility with a wide range of functional groups, including amines. The reaction proceeds under mild, metal-free conditions.[2][3]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a highly selective and mild oxidation of primary alcohols to aldehydes at room temperature.[4][5][6] Its key advantages include neutral pH conditions, short reaction times, and high yields.[5] DMP has been shown to be particularly effective for the oxidation of N-protected amino alcohols without epimerization.[5][7]
-
TEMPO-Catalyzed Oxidation: This method employs a catalytic amount of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant.[8] Copper-catalyzed aerobic oxidation is a particularly attractive green chemistry approach, using air as the terminal oxidant.[9] This system is known for its high chemoselectivity for primary alcohols.[1]
Data Summary
The following table summarizes typical quantitative data for the selected oxidation methods based on literature precedents for similar amino alcohols. The actual results for this compound may vary.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | TEMPO-Catalyzed Oxidation (Cu/Air) |
| Reagents | Oxalyl Chloride, DMSO, Triethylamine | Dess-Martin Periodinane | CuI, TEMPO, 2,2'-Bipyridine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Temperature | -78 °C to room temperature | Room temperature | Room temperature |
| Reaction Time | 1-3 hours | 1-4 hours | 12-24 hours |
| Typical Yield | 85-95% | 90-98% | 80-90% |
| Workup | Aqueous quench, extraction | Quench with Na₂S₂O₃, filtration, extraction | Filtration, extraction |
Experimental Protocols
Protocol 1: Swern Oxidation
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.[10][11]
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.[10]
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Swern Oxidation.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM (0.1 M).
-
Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.[4]
-
Stir the reaction mixture vigorously for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for DMP Oxidation.
Protocol 3: TEMPO-Catalyzed Aerobic Oxidation
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
2,2'-Bipyridine (bpy)
-
Acetonitrile (MeCN)
-
Air or Oxygen supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottomed flask, add this compound (1.0 equivalent), CuI (0.05 equivalents), TEMPO (0.05 equivalents), and 2,2'-bipyridine (0.05 equivalents).[9]
-
Add acetonitrile (0.2 M) to the flask.
-
Stir the reaction mixture vigorously under an atmosphere of air (using a balloon or by leaving it open to the air) at room temperature.
-
Monitor the reaction by TLC. The reaction may take 12-24 hours for aliphatic alcohols.[9]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Rinse the celite pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for TEMPO-Catalyzed Oxidation.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Oxalyl chloride is corrosive and toxic; handle with extreme care.
-
Dess-Martin Periodinane can be explosive under certain conditions; avoid shock and heat.
-
Handle all solvents and reagents in accordance with their safety data sheets (SDS).
Conclusion
The protocols provided offer reliable and selective methods for the oxidation of this compound to the corresponding aldehyde. The choice of method may depend on factors such as reagent availability, scale, and sensitivity of other functional groups in more complex substrates. For rapid and high-yielding conversions on a lab scale, DMP oxidation is often preferred. Swern oxidation is a classic and robust alternative, while TEMPO-catalyzed aerobic oxidation presents a greener and more atom-economical approach suitable for larger-scale synthesis. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific application.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Halogenation of the Hydroxyl Group of 5-(Dimethylamino)hexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the halogenation of the hydroxyl group of 5-(Dimethylamino)hexan-1-ol to synthesize 5-chloro-N,N-dimethylhexan-1-amine and 5-bromo-N,N-dimethylhexan-1-amine. These halogenated intermediates are valuable building blocks in medicinal chemistry and drug development, serving as precursors for the introduction of various functional groups. This note outlines three common halogenation methods: reaction with thionyl chloride for chlorination, phosphorus tribromide for bromination, and the Appel reaction for both chlorination and bromination under milder conditions. Potential side reactions, such as intramolecular cyclization, are discussed, and detailed purification and characterization protocols are provided.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For molecules containing additional functional groups, such as amines, this reaction requires careful consideration of reagent choice and reaction conditions to avoid unwanted side reactions. This compound presents the challenge of a tertiary amine, which can act as a nucleophile or a base, potentially interfering with the halogenation of the primary alcohol. This document details three reliable methods for the selective halogenation of the hydroxyl group.
Reaction Schemes and Methodologies
The primary objective is the selective replacement of the hydroxyl group with a halogen (chlorine or bromine) while preserving the dimethylamino group.
Scheme 1: Chlorination using Thionyl Chloride (SOCl₂)
This compound is converted to its hydrochloride salt in situ, which then reacts with thionyl chloride to yield the corresponding alkyl chloride. The use of an excess of thionyl chloride or the slow addition of the amino alcohol to the reagent is crucial to favor the desired reaction over potential side reactions.
Scheme 2: Bromination using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is an effective reagent for converting primary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism. Careful control of the reaction temperature is necessary to manage the reactivity of PBr₃.
Scheme 3: Halogenation using the Appel Reaction
The Appel reaction provides a mild alternative for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a carbon tetrahalide (CCl₄ or CBr₄). This method is often favored for sensitive substrates as it proceeds under neutral conditions.
Potential Side Reactions
A significant potential side reaction, particularly under conditions that favor a free amine, is the intramolecular Sₙ2 cyclization of the initially formed haloamine to generate a quaternary ammonium salt, 1,1-dimethyl-2-methylpiperidin-1-ium halide. This is more likely if the reaction mixture is heated or if a base is used improperly.
Figure 1: Potential intramolecular cyclization side reaction.
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-N,N-dimethylhexan-1-amine using Thionyl Chloride
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of DCM/methanol with 1% triethylamine.
Figure 2: Workflow for chlorination with thionyl chloride.
Protocol 2: Synthesis of 5-bromo-N,N-dimethylhexan-1-amine using Phosphorus Tribromide
Materials:
-
This compound (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.5 eq)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Cool the mixture to 0 °C and slowly add saturated aqueous NaHCO₃ to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on basic alumina with a hexane/ethyl acetate gradient.
Protocol 3: Synthesis of 5-halo-N,N-dimethylhexan-1-amine via the Appel Reaction
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄) (1.2 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound and triphenylphosphine in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add a solution of CCl₄ or CBr₄ in acetonitrile dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be precipitated from the crude mixture by the addition of a nonpolar solvent like hexanes and removed by filtration.
-
Purify the filtrate by column chromatography on silica gel (with 1% triethylamine) or basic alumina.
Data Presentation
Table 1: Representative Reaction Data
| Method | Reagent | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Thionyl Chloride | SOCl₂ | 5-chloro-N,N-dimethylhexan-1-amine | DCM | Reflux | 3 | 75-85 | >95 |
| Phosphorus Tribromide | PBr₃ | 5-bromo-N,N-dimethylhexan-1-amine | Diethyl ether | RT | 16 | 80-90 | >95 |
| Appel Reaction (Cl) | PPh₃, CCl₄ | 5-chloro-N,N-dimethylhexan-1-amine | Acetonitrile | RT | 5 | 70-80 | >95 |
| Appel Reaction (Br) | PPh₃, CBr₄ | 5-bromo-N,N-dimethylhexan-1-amine | Acetonitrile | RT | 5 | 85-95 | >95 |
Table 2: Representative Analytical Data for 5-chloro-N,N-dimethylhexan-1-amine
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.54 (t, J = 6.7 Hz, 2H, -CH₂Cl), 2.23 (s, 6H, -N(CH₃)₂), 2.20 (t, J = 7.5 Hz, 2H, -CH₂N-), 1.70-1.58 (m, 2H), 1.48-1.35 (m, 4H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 59.8 (-CH₂N-), 45.4 (-N(CH₃)₂), 45.1 (-CH₂Cl), 32.5, 27.2, 26.8, 25.5. |
| MS (ESI+) | m/z 164.1 [M+H]⁺ |
| IR (thin film) | ν (cm⁻¹) 2935, 2858, 2815, 2765, 1465, 1265, 1055, 725. |
Table 3: Representative Analytical Data for 5-bromo-N,N-dimethylhexan-1-amine
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.41 (t, J = 6.8 Hz, 2H, -CH₂Br), 2.24 (s, 6H, -N(CH₃)₂), 2.21 (t, J = 7.5 Hz, 2H, -CH₂N-), 1.88-1.78 (m, 2H), 1.49-1.38 (m, 4H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 59.8 (-CH₂N-), 45.4 (-N(CH₃)₂), 33.9 (-CH₂Br), 32.8, 28.0, 27.2, 25.4. |
| MS (ESI+) | m/z 208.1, 210.1 [M+H]⁺ (isotopic pattern for Br) |
| IR (thin film) | ν (cm⁻¹) 2934, 2857, 2814, 2764, 1464, 1260, 1055, 645. |
Purification and Characterization Notes
The basic nature of the dimethylamino group requires special consideration during purification.
-
Workup: An aqueous basic wash (e.g., NaHCO₃ or dilute NaOH) is essential to neutralize any acidic reagents or byproducts and to ensure the product is in its free base form for extraction into an organic solvent.
-
Column Chromatography:
-
Silica Gel: Standard silica gel can be used, but peak tailing may be observed due to the interaction of the basic amine with acidic silanol groups. To mitigate this, it is highly recommended to add a small amount of a volatile amine, such as triethylamine (0.5-1%), to the eluent.
-
Basic Alumina: Alumina (basic or neutral) is an excellent alternative to silica gel for the purification of basic compounds and can often provide better separation with less tailing without the need for additives.
-
-
Characterization:
-
NMR Spectroscopy: The provided ¹H and ¹³C NMR data are predicted based on the structures. Key signals to confirm the transformation are the downfield shift of the methylene protons adjacent to the newly introduced halogen and the disappearance of the signal corresponding to the hydroxyl proton.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the halogenated product. For the bromo-derivative, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
-
Infrared Spectroscopy: The disappearance of the broad O-H stretching band (around 3300 cm⁻¹) from the starting material and the appearance of a C-X stretching band (typically 600-800 cm⁻¹ for C-Cl and 500-650 cm⁻¹ for C-Br) are indicative of a successful reaction.
-
Conclusion
The halogenation of this compound can be effectively achieved using several standard methods. The choice of reagent will depend on the desired halogen, available equipment, and sensitivity of other functional groups in more complex substrates. For chlorination, thionyl chloride offers a cost-effective and high-yielding route, provided that side reactions are controlled. For bromination, both phosphorus tribromide and the Appel reaction are highly efficient. The Appel reaction, in general, offers the mildest conditions and is suitable for both chlorination and bromination, making it a versatile option for sensitive molecules. Proper workup and purification techniques are critical for isolating the final product in high purity.
Application Notes and Protocols for the Synthesis of Tertiary Amino Alcohols via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tertiary amino alcohols through reductive amination. The methods outlined are selected for their efficiency, stereoselectivity, and applicability in research and drug development settings.
Introduction
Tertiary amino alcohols are crucial structural motifs found in a wide array of pharmaceuticals and biologically active compounds. Reductive amination serves as a powerful and versatile strategy for their synthesis, offering a direct route from readily available ketones and secondary amines. This methodology is favored for its operational simplicity and the ability to control stereochemistry, which is paramount in the synthesis of chiral drug candidates.
These notes will focus on two robust methods for the synthesis of tertiary amino alcohols:
-
Diastereoselective Reductive Amination of β-Hydroxy Ketones using Titanium(IV) Isopropoxide and Polymethylhydrosiloxane (PMHS). This method is particularly valuable for the stereoselective synthesis of syn-1,3-amino alcohols.[1][2]
-
Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃). A mild and general method applicable to a wide range of ketones and secondary amines.[3][4][5][6]
Data Presentation
Table 1: Diastereoselective Reductive Amination of β-Hydroxy Ketones with p-Anisidine
This table summarizes the synthesis of syn-1,3-amino alcohols from various β-hydroxy ketones using p-anisidine as the amine source. The reaction is promoted by Ti(iOPr)₄ and utilizes PMHS as the hydride donor.
| Entry | β-Hydroxy Ketone Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 1-hydroxy-1-phenyl-2-butanone | N-(1-phenyl-2-hydroxybutyl)-p-anisidine | 89 | 93:7 |
| 2 | 1-hydroxy-1-(2-furyl)-2-butanone | N-(1-(2-furyl)-2-hydroxybutyl)-p-anisidine | 85 | 92:8 |
| 3 | 1-hydroxy-1-cyclohexyl-2-butanone | N-(1-cyclohexyl-2-hydroxybutyl)-p-anisidine | 88 | 90:10 |
| 4 | 5-hydroxy-4-octanone | N-(4-hydroxy-5-octyl)-p-anisidine | 86 | 88:12 |
| 5 | 1-hydroxy-1,3-diphenyl-2-propanone | N-(1,3-diphenyl-2-hydroxypropyl)-p-anisidine | 77 | 86:14 |
Data sourced from Menche, D., et al. (2007). Org. Lett., 9(2), 267-270.[2]
Table 2: Reductive Amination of Ketones with Secondary Amines using Sodium Triacetoxyborohydride
This table presents the results for the synthesis of various tertiary amines from ketones and secondary amines using NaBH(OAc)₃ as the reducing agent.
| Entry | Ketone | Amine | Product | Yield (%) |
| 1 | Cycloheptanone | Cycloheptylamine | N-cycloheptylcycloheptanamine | 96 |
| 2 | 2-Pentanone | Pyrrolidine | 2-(pyrrolidin-1-yl)pentane | 95 |
| 3 | Acetophenone | Morpholine | 4-(1-phenylethyl)morpholine | 88 |
| 4 | Cyclohexanone | N-Methylaniline | N-cyclohexyl-N-methylaniline | 96 |
| 5 | Propiophenone | Diisopropylamine | N,N-diisopropyl-1-phenylpropan-1-amine | 80 |
Data sourced from Abdel-Magid, A. F., et al. (1996). J. Org. Chem., 61(11), 3849-3862.[5]
Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination of 1-hydroxy-1-phenyl-2-butanone
This protocol details the synthesis of a syn-1,3-amino alcohol using Ti(iOPr)₄ and PMHS.
Materials:
-
1-hydroxy-1-phenyl-2-butanone
-
p-Anisidine
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Polymethylhydrosiloxane (PMHS)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-hydroxy-1-phenyl-2-butanone (1.0 mmol) in anhydrous THF (5 mL) is added p-anisidine (1.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Titanium(IV) isopropoxide (1.2 mmol) is added, and the resulting solution is stirred for another 30 minutes.
-
Polymethylhydrosiloxane (PMHS) (2.0 mmol) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography to afford the desired syn-1,3-amino alcohol.
Protocol 2: Reductive Amination of Cycloheptanone with Cycloheptylamine using NaBH(OAc)₃
This protocol describes a general procedure for the reductive amination of a cyclic ketone with a secondary amine using sodium triacetoxyborohydride.
Materials:
-
Cycloheptanone
-
Cycloheptylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of cycloheptanone (1.0 mmol) and cycloheptylamine (1.2 mmol) in 1,2-dichloroethane (5 mL) is added sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine (15 mL) and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by an appropriate method (e.g., distillation or chromatography) to yield the tertiary amine.
Mandatory Visualizations
Diastereoselective Reductive Amination Workflow
Caption: Workflow for diastereoselective synthesis of syn-amino alcohols.
General Reductive Amination Pathway (NaBH(OAc)₃)
Caption: Pathway for NaBH(OAc)3 mediated reductive amination.
References
- 1. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Scalable Synthesis of 5-(Dimethylamino)hexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Dimethylamino)hexan-1-ol, also known as 6-(dimethylamino)-1-hexanol, is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This structure makes it a versatile intermediate in various industrial applications, particularly in the synthesis of pharmaceuticals and specialty chemicals. Its ability to act as a lysosomotropic agent and a choline uptake inhibitor has also made it a valuable tool in biological research. This document provides detailed application notes and scalable synthesis protocols for this compound for industrial and research purposes.
Applications
Pharmaceutical Intermediate: this compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of both a hydroxyl and a dimethylamino group allows for a variety of chemical modifications, making it a valuable precursor in multi-step synthetic routes. While its role in the synthesis of specific commercial drugs is not widely publicized in public literature, its structural motifs are present in various pharmacologically active compounds.
Research Chemical: In a research context, this compound is utilized for its ability to accumulate in and alter the pH of lysosomes, a characteristic of lysosomotropic agents. This property is explored for potential therapeutic applications and for studying cellular processes.
Surfactant and Specialty Chemical Synthesis: The dual functionality of this compound makes it a suitable starting material for the production of specialty surfactants and other chemicals where both a polar head (from the alcohol) and a tertiary amine group are required.
Scalable Synthesis Protocols
Two primary scalable synthetic routes for this compound are reductive amination and nucleophilic substitution. Below are detailed protocols for each method.
Protocol 1: Reductive Amination of 6-Hydroxyhexanal
This method is considered a "greener" alternative due to its high atom economy and the potential to use starting materials derived from renewable feedstocks. The one-pot reaction involves the formation of an intermediate iminium ion from 6-hydroxyhexanal and dimethylamine, which is then reduced in situ.
Experimental Protocol:
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with 6-hydroxyhexanal, a suitable solvent (e.g., methanol), and a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon).
-
Amine Addition: The reactor is cooled, and a solution of dimethylamine in the same solvent is added.
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas. The reaction mixture is heated and stirred. Reaction conditions such as temperature, pressure, and reaction time need to be optimized for the specific catalyst and equipment used.
-
Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 6-Hydroxyhexanal |
| Reagents | Dimethylamine, Hydrogen |
| Catalyst | Raney Nickel or Pd/C |
| Solvent | Methanol |
| Temperature | 80-120 °C |
| Pressure | 20-50 bar H₂ |
| Reaction Time | 4-8 hours |
| Yield | >85% |
| Purity | >98% |
Protocol 2: Nucleophilic Substitution of 6-Chlorohexan-1-ol
This is a traditional and common industrial method for the synthesis of this compound. It involves the reaction of 6-chlorohexan-1-ol with an excess of dimethylamine.
Experimental Protocol:
-
Reactor Setup: A pressure reactor is charged with 6-chlorohexan-1-ol and a solution of dimethylamine in a suitable solvent (e.g., ethanol or water). An excess of dimethylamine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed.
-
Reaction: The reactor is sealed and heated. The reaction is typically run at elevated temperatures to increase the rate of substitution.
-
Work-up: After the reaction is complete, the excess dimethylamine and solvent are removed by distillation. The resulting mixture is then treated with a base (e.g., sodium hydroxide) to neutralize any remaining hydrochloride salt and to liberate the free amine.
-
Extraction: The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The final product is purified by vacuum distillation.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 6-Chlorohexan-1-ol |
| Reagents | Dimethylamine |
| Solvent | Ethanol or Water |
| Temperature | 100-150 °C |
| Reaction Time | 6-12 hours |
| Yield | >90% |
| Purity | >97% |
Diagrams
Caption: Synthetic workflows for this compound.
Caption: General purification workflow for this compound.
Troubleshooting & Optimization
Optimization of reaction conditions for 5-(Dimethylamino)hexan-1-ol synthesis
A comprehensive resource for researchers, scientists, and drug development professionals to optimize reaction conditions and troubleshoot the synthesis of 5-(Dimethylamino)hexan-1-ol.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), comparative data on synthetic routes, and complete experimental protocols to facilitate a smooth and efficient synthesis process.
Section 1: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound via two primary methods: Reductive Amination and Nucleophilic Substitution (S(_N)2).
Reductive Amination Troubleshooting
The reductive amination pathway for synthesizing this compound involves the reaction of a carbonyl compound, such as 6-hydroxyhexanal, with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the final product. This method is often favored for its atom economy and milder reaction conditions.[1]
Question: My reaction yield is low. What are the potential causes and solutions?
Answer: Low yields in reductive amination can stem from several factors:
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Incomplete Imine Formation: The initial formation of the iminium ion is crucial.
-
Solution: Ensure the pH of the reaction mixture is mildly acidic (around 4-5) to catalyze imine formation without protonating the amine nucleophile, rendering it unreactive. The use of a Lewis acid like titanium(IV) isopropoxide can also activate the carbonyl group.
-
-
Side Reaction - Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (1,6-hexanediol).
-
Solution: Use a milder reducing agent like sodium cyanoborohydride (NaBH(_3)CN), which is less likely to reduce the aldehyde compared to a more reactive iminium ion.[1] If using sodium borohydride (NaBH(_4)), allow sufficient time for the imine to form before adding the reducing agent.
-
-
Ineffective Reducing Agent: The chosen reducing agent may not be potent enough under the reaction conditions.
-
Solution: While NaBH(_3)CN is selective, NaBH(_4) is a more powerful reducing agent. Ensure the chosen reagent is fresh and used in appropriate molar excess.
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.
-
Solution: Experiment with different solvents, such as methanol or tetrahydrofuran (THF), and optimize the reaction temperature.
-
Question: I am observing significant amounts of 1,6-hexanediol as a byproduct. How can I minimize this?
Answer: The formation of 1,6-hexanediol indicates that the reduction of the starting aldehyde is competing with the desired reductive amination pathway.
-
Choice of Reducing Agent: As mentioned, NaBH(_3)CN is more selective for the iminium ion over the aldehyde.
-
Stepwise Procedure: Consider a two-step approach. First, form the imine under optimized conditions, and then introduce the reducing agent. This can minimize the exposure of the aldehyde to the reducing agent.
-
Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of dimethylamine can help drive the equilibrium towards imine formation.
Nucleophilic Substitution (S(_N)2) Troubleshooting
The traditional S(_N)2 method involves the reaction of a haloalkane, such as 6-chloro-1-hexanol, with dimethylamine.
Question: My final product is contaminated with a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: The formation of a quaternary ammonium salt is a common side reaction when the newly formed tertiary amine acts as a nucleophile and reacts with another molecule of the alkyl halide.
-
Use of Excess Amine: Employing a large excess of dimethylamine will statistically favor the reaction of the primary alkyl halide with dimethylamine over the reaction with the tertiary amine product.
-
Controlled Addition of Alkyl Halide: Slowly adding the 6-chloro-1-hexanol to a solution of excess dimethylamine can help maintain a high concentration of the primary amine relative to the tertiary amine product throughout the reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation reaction more than the first, although this is highly system-dependent.
-
Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction once the starting material is consumed to prevent further reaction to the quaternary salt.
Question: The reaction is proceeding very slowly. What can I do to increase the rate?
Answer: The rate of an S(_N)2 reaction is dependent on several factors:
-
Leaving Group: While chloride is a reasonable leaving group, using 6-bromo-1-hexanol or 6-iodo-1-hexanol would significantly increase the reaction rate.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for S(_N)2 reactions as it solvates the cation of the amine salt without strongly solvating the amine nucleophile, thus increasing its nucleophilicity.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
Section 2: Comparative Data of Synthetic Routes
The choice between reductive amination and nucleophilic substitution often depends on factors such as desired purity, scale, cost, and environmental considerations.
| Parameter | Reductive Amination | Nucleophilic Substitution (S(_N)2) |
| Starting Materials | 6-hydroxyhexanal, Dimethylamine | 6-chloro-1-hexanol, Dimethylamine |
| Key Reagents | Reducing agent (e.g., NaBH(_4), NaBH(_3)CN) | - |
| Typical Solvents | Methanol, THF | DMF, DMSO, Acetonitrile |
| Common Byproducts | 1,6-hexanediol | Quaternary ammonium salts, Inorganic salts (e.g., NaCl)[1] |
| Reported Yields | Generally high, but dependent on catalyst and reaction conditions. | Can be high, but requires careful stoichiometric control.[1] |
| Purity Profile | Can be very clean with the right choice of reducing agent. | Can be challenging to separate the product from the quaternary ammonium salt. |
| "Green" Aspects | Avoids the use of halogenated compounds.[1] | Involves halogenated starting materials and generates salt waste.[1] |
| Safety Considerations | Hydride reagents can be pyrophoric or toxic. Catalytic hydrogenation requires handling of flammable H(_2) gas.[1] | Alkylating agents can be hazardous. Reactions can be exothermic.[1] |
Section 3: Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Note: These are starting points and may require optimization for specific laboratory conditions and desired outcomes.
Protocol 1: Reductive Amination using Sodium Borohydride
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-hydroxyhexanal (1.0 eq) in methanol. Add a solution of dimethylamine (2.0-3.0 eq, e.g., 40% in water or as a solution in THF) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture back to 0 °C. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of water at 0 °C. Adjust the pH to >10 with a sodium hydroxide solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Nucleophilic Substitution (S(_N)2)
-
Reaction Setup: In a pressure-rated vessel, place a solution of dimethylamine (5.0-10.0 eq) in a polar aprotic solvent like THF or acetonitrile.
-
Substrate Addition: Slowly add a solution of 6-chloro-1-hexanol (1.0 eq) in the same solvent to the dimethylamine solution at room temperature.
-
Reaction: Seal the vessel and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off any precipitated dimethylamine hydrochloride. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in water and adjust the pH to >10 with a strong base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 3: Purification by Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or isopropanol. Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.0 eq) in the same solvent.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration and wash with cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/ethyl acetate or isopropanol/diethyl ether). Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. To obtain the free base, dissolve the salt in water, basify with a strong base, and extract with an organic solvent.
Section 4: Visualizing Workflows and Relationships
Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Troubleshooting Logic for Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting low yields in reductive amination synthesis.
S(_N)2 Reaction vs. Over-Alkylation
References
Purification of 5-(Dimethylamino)hexan-1-ol by distillation vs. chromatography
--INVALID-LINK--
[1] Purification of amines - MilliporeSigma Purification of amines. Amines are common bases in organic synthesis. They are used as catalysts, as well as reagents. It is often necessary to purify amines before use. Amines are often contaminated with water. Primary and secondary amines can be dried over KOH or NaOH pellets. Tertiary amines can be dried over P2O5, CaH2 or by fractional distillation from an appropriate drying agent (e.g. KOH). ... Amines are common bases in organic synthesis. They are used as catalysts, as well as reagents. It is often necessary to purify amines before use. Amines are often contaminated with water. Primary and secondary amines can be dried over KOH or NaOH pellets. Tertiary amines can be dried over P2O5, CaH2 or by fractional distillation from an appropriate drying agent (e.g. KOH). 2 Technical Support Center: Purification of 5-(Dimethylamino)hexan-1-ol
This guide provides researchers, scientists, and drug development professionals with detailed information on the purification of this compound, comparing distillation and chromatography methods. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: When should I choose distillation over chromatography to purify this compound?
A1: The choice depends on the scale of your purification and the nature of the impurities.
-
Distillation is generally preferred for large-scale purifications (>10 g) where impurities have significantly different boiling points from the product. Since this compound has a high boiling point, vacuum distillation is necessary to prevent decomposition.[3][4]
-
Chromatography is ideal for small-scale purifications, for removing impurities with similar boiling points, or when very high purity is required.
Q2: What are the most common impurities I might encounter?
A2: Impurities often stem from the synthetic route. For amino alcohols, these can include unreacted starting materials (e.g., a precursor aldehyde or alcohol), byproducts from side reactions, or residual solvents.[5] If prepared via reductive amination, unreacted 6-hydroxyhexanal or the corresponding dialkylated quaternary ammonium salt could be present.
Q3: My compound appears to be degrading during distillation, even under vacuum. What's happening?
A3: Thermal decomposition can still occur if the temperature is too high. Ensure your vacuum is sufficiently deep (ideally <1 torr) to lower the boiling point as much as possible.[3] Using a short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
Q4: Why is my compound "tailing" or "streaking" on the silica gel column during chromatography?
A4: The basic dimethylamino group on your compound interacts strongly with the acidic silanol groups on the surface of standard silica gel.[6] This strong interaction causes poor separation and tailing peaks.
Q5: How can I prevent tailing during silica gel chromatography?
A5: To mitigate tailing, you can:
-
Add a basic modifier to your mobile phase, such as 0.5-2% triethylamine or ammonia in methanol.[6] This deactivates the acidic sites on the silica.
-
Use an amine-functionalized silica gel or a more basic stationary phase like alumina .[6]
Purification Method Comparison
The following table summarizes the key differences between vacuum distillation and flash chromatography for the purification of this compound.
| Parameter | Vacuum Distillation | Flash Chromatography |
| Typical Purity | >98% (depends on impurity volatility) | >99% achievable |
| Typical Yield | 80-95% | 60-90% (can be lower due to column losses) |
| Scale | Ideal for >10 g | Best for <10 g |
| Time Required | 4-8 hours (including setup) | 2-6 hours (including setup and fraction analysis) |
| Key Equipment | Vacuum pump, distillation glassware, heating mantle | Glass column, stationary phase, pump/pressure source |
| Primary Use Case | Removing non-volatile or very volatile impurities | Removing structurally similar impurities |
| Main Challenge | Potential for thermal decomposition | Amine adsorption to silica causing peak tailing[6] |
Troubleshooting Guides
Vacuum Distillation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | Inefficient stirring or lack of boiling chips. Boiling chips are ineffective under vacuum.[4] | Use a magnetic stir bar and stir plate for vigorous, smooth stirring.[4] Ensure the flask is not more than two-thirds full. |
| Product Not Distilling | Vacuum is not deep enough, or the heating temperature is too low. | Check all seals and joints for leaks to ensure a deep vacuum. Gradually and carefully increase the heating mantle temperature. |
| Product Decomposes | The boiling point is too high, even under vacuum, causing thermal degradation. | Improve the vacuum to further lower the boiling point.[3][7] Use a short-path distillation head to reduce the residence time at high temperatures. |
| Poor Separation | Boiling points of the product and impurity are too close. | Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser to increase theoretical plates. |
Flash Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | The basic amine is interacting strongly with acidic silica gel.[6] | Add 1-2% triethylamine or ammonia to the eluent. Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[6] |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A common system for amino alcohols is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. |
| Poor Separation | Components have very similar Rf values in the chosen solvent system. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first.[8] Try different solvent systems (e.g., ethyl acetate/hexanes vs. DCM/methanol). |
| Low Mass Recovery | The compound is irreversibly adsorbed onto the silica gel. | This can happen with strong amine-silica interactions. Use the solutions for tailing (basic modifier, alternative stationary phase). Ensure all product is washed from the column. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, short-path distillation head, and receiving flasks. Ensure all glassware is dry and joints are properly greased and sealed.
-
Drying (Optional): If the crude product contains water, it can be pre-dried over KOH or NaOH pellets.[1]
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Evacuate: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is recommended to protect the pump.
-
Heating: Once a stable, low pressure is achieved (<1 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities first (forerun). As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly re-introducing air.[4]
Protocol 2: Flash Column Chromatography (Silica Gel with Modifier)
-
TLC Analysis: Determine an appropriate solvent system using TLC.[9] For this compound, a good starting point is 5-10% methanol in dichloromethane, with 1% triethylamine added to the mixture.[6] The target Rf for the product should be ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin passing the mobile phase through the column using positive pressure (air or nitrogen).
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Diagrams
Caption: Decision tree for selecting a purification method.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. youtube.com [youtube.com]
- 4. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. crsubscription.com [crsubscription.com]
Troubleshooting low yield in the synthesis of 6-(dimethylamino)hexanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 6-(dimethylamino)hexanol, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 6-(dimethylamino)hexanol?
A1: Common methods for synthesizing 6-(dimethylamino)hexanol include:
-
Eschweiler-Clarke methylation of 6-amino-1-hexanol: This is a reductive amination process that methylates a primary amine to a tertiary amine using excess formic acid and formaldehyde.[1][2] It is known for preventing the formation of quaternary ammonium salts.[2][3]
-
Nucleophilic Substitution (SN2) reaction: This involves the reaction of a 6-halo-1-hexanol (e.g., 6-chloro-1-hexanol) with dimethylamine.[4] Careful control of stoichiometry is necessary to minimize the formation of quaternary ammonium salt byproducts.[4]
-
Reductive Amination of 6-hydroxyhexanal: This one-pot reaction involves the reaction of 6-hydroxyhexanal with dimethylamine to form an iminium ion, which is then reduced in situ to the final product.[4]
Q2: What is 6-(dimethylamino)hexanol and what are its properties?
A2: 6-(dimethylamino)hexanol is a tertiary amino alcohol.[4] It is a colorless to pale yellow liquid at room temperature.[5] The molecule has a six-carbon backbone with a dimethylamino group at one end and a hydroxyl group at the other, making it a bifunctional compound.[4][5] This structure allows it to be used as an intermediate in the synthesis of pharmaceuticals and surfactants.[5]
Q3: What are the potential side reactions that can lead to low yield in the Eschweiler-Clarke synthesis of 6-(dimethylamino)hexanol?
A3: In the Eschweiler-Clarke reaction, the primary amine (6-amino-1-hexanol) is converted to the tertiary amine (6-(dimethylamino)hexanol). While this method typically avoids the formation of quaternary ammonium salts, incomplete methylation can result in the presence of the secondary amine (6-(methylamino)hexanol) as an impurity.[2] Using less than two equivalents of formaldehyde can lead to a mixture of the tertiary amine, secondary amine, and unreacted starting material.[2][6]
Q4: How can I purify the final 6-(dimethylamino)hexanol product?
A4: The most common method for purifying 6-(dimethylamino)hexanol is fractional distillation under vacuum.[4] This technique is suitable for large-scale purification of liquids and allows the compound to boil at a lower temperature, which helps to prevent thermal decomposition.[4] Other purification steps can include extraction into an organic solvent, washing with water or brine to remove inorganic salts, and solvent removal using a rotary evaporator.[4]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields during the synthesis of 6-(dimethylamino)hexanol, particularly via the Eschweiler-Clarke reaction.
Issue 1: Incomplete reaction and presence of starting material or intermediate products.
-
Question: My final product contains significant amounts of 6-amino-1-hexanol and/or 6-(methylamino)hexanol. What could be the cause?
-
Answer: This is likely due to insufficient amounts of the methylating agents. The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to ensure complete methylation to the tertiary amine.[2] The reaction proceeds stepwise from the primary amine to the secondary amine and finally to the tertiary amine. If the reagents are limited, the reaction may stop at the intermediate stage.
Issue 2: Formation of byproducts.
-
Question: I am observing unexpected byproducts in my reaction mixture. What are the possibilities?
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Answer: While the Eschweiler-Clarke reaction is quite specific, side reactions can still occur. The hydroxyl group of 6-(dimethylamino)hexanol can be susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.[4]
Issue 3: Difficulty in product isolation and purification.
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Question: I am having trouble isolating a pure product after the reaction. What are some common pitfalls?
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Answer: Improper workup and purification can lead to loss of product. Ensure that the aqueous phase is made sufficiently basic (pH 11) before extraction with an organic solvent like dichloromethane to deprotonate the amine and allow it to move into the organic layer.[3] During distillation, ensure the vacuum is low enough to prevent thermal decomposition of the product.[4]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Reaction Temperature | 75-80 °C | 80 °C | Near Boiling | High conversion | [1][2][3] |
| Formaldehyde | < 2 equivalents | Excess | 1.1 equivalents | Incomplete reaction | [2][3][6] |
| Formic Acid | Excess | 1.8 equivalents | - | High yield | [1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of 6-(dimethylamino)hexanol via Eschweiler-Clarke Reaction
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[3]
Materials:
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6-amino-1-hexanol
-
Formic acid (98-100%)
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Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (1M)
-
Sodium hydroxide solution
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Dichloromethane (DCM)
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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To a round-bottom flask, add 6-amino-1-hexanol (1.0 eq).
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Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
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Heat the mixture at 80 °C for 18 hours under reflux.
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Cool the reaction mixture to room temperature.
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Add water and 1M HCl, then extract with DCM to remove any non-basic impurities.
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Basify the aqueous phase to pH 11 with a sodium hydroxide solution.
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Extract the aqueous phase with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solution under reduced pressure using a rotary evaporator.
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Purify the crude product by vacuum distillation to afford the pure 6-(dimethylamino)hexanol.
Visualizations
Caption: Eschweiler-Clarke synthesis of 6-(dimethylamino)hexanol.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
Technical Support Center: Improving Selectivity in Reactions Involving 5-(Dimethylamino)hexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Dimethylamino)hexan-1-ol. The information is designed to help overcome common selectivity challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical transformation of this compound, offering potential causes and solutions.
Issue 1: Low Selectivity in the Oxidation of the Primary Alcohol
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Symptom: Formation of a mixture of the desired aldehyde, the corresponding carboxylic acid, and unreacted starting material. The tertiary amine may also show signs of degradation.
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Potential Causes:
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The oxidizing agent is too harsh, leading to over-oxidation.
-
Reaction conditions (temperature, pH) are not optimal.
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The tertiary amine is interfering with the oxidation process.
-
-
Solutions:
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Choice of Oxidizing Agent: Employ milder and more selective oxidation methods such as the Swern or Dess-Martin periodinane (DMP) oxidations, which are known for minimizing over-oxidation.[1] Another effective method is using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite.[2][3]
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Reaction Conditions: For Swern-type oxidations, maintaining a low temperature (typically below -60 °C) is crucial to prevent side reactions.[4] For TEMPO-catalyzed oxidations, controlling the pH of the reaction medium can enhance selectivity.[1]
-
Protecting Groups: If selectivity issues persist, consider protecting the tertiary amine prior to oxidation, although this adds extra steps to the synthesis.
-
Issue 2: Unwanted N-Alkylation (Quaternization) During Reactions at the Alcohol
-
Symptom: Formation of a quaternary ammonium salt as a byproduct during reactions intended to modify the hydroxyl group (e.g., esterification, etherification).
-
Potential Causes:
-
The reagent used is a strong alkylating agent.
-
The tertiary amine is acting as a nucleophile.
-
Elevated reaction temperatures promoting quaternization.
-
-
Solutions:
-
Reagent Selection: For esterifications, using coupling agents like DCC/DMAP or EDC/DMAP instead of acyl halides can circumvent the need for harsh conditions that might lead to N-alkylation. For ether synthesis, consider the Williamson ether synthesis under carefully controlled basic conditions, where the alkoxide is a much stronger nucleophile than the tertiary amine.
-
Protecting the Alcohol: An alternative strategy is to first protect the alcohol, for instance as a silyl ether (e.g., TBDMS), perform the desired reaction on another part of a more complex molecule, and then deprotect the alcohol. Silyl ethers are stable to many reaction conditions that affect amines.
-
Temperature Control: Running the reaction at the lowest effective temperature can disfavor the quaternization reaction, which often has a higher activation energy.[5]
-
Issue 3: Difficulty in Achieving Selective Protection of Either the Alcohol or the Amine
-
Symptom: When attempting to protect one functional group, a mixture of unprotected, mono-protected (at either site), and di-protected material is obtained.
-
Potential Causes:
-
Similar reactivity of the alcohol and the amine under the chosen protection conditions.
-
Use of a non-selective protecting group reagent.
-
-
Solutions:
-
Selective Amine Protection: The nitrogen in an amino alcohol is generally more nucleophilic than the oxygen. This inherent difference can be exploited for selective protection. Using di-tert-butyl dicarbonate (Boc₂O) with a base like sodium bicarbonate often results in the selective formation of the N-Boc protected amino alcohol in high yield.[6][7]
-
Selective Alcohol Protection: To protect the alcohol in the presence of the tertiary amine, silyl ethers are an excellent choice. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a non-nucleophilic base such as imidazole will selectively form the silyl ether at the hydroxyl group.[8]
-
Orthogonal Protection: If both groups need to be protected and deprotected at different stages of a synthesis, an orthogonal protecting group strategy is necessary. For example, the amine can be protected as a Boc carbamate (acid-labile), and the alcohol as a silyl ether (fluoride-labile).
-
Frequently Asked Questions (FAQs)
Q1: Which functional group in this compound is more reactive?
The tertiary amine is generally more nucleophilic and basic than the primary alcohol. However, the hydroxyl proton is acidic and can be removed by a strong base to form a highly nucleophilic alkoxide. The relative reactivity depends on the specific reaction conditions and reagents used.
Q2: How can I selectively oxidize the alcohol to the aldehyde without affecting the tertiary amine?
A Swern oxidation, using oxalyl chloride and DMSO at low temperatures (-78 °C), is a reliable method for this transformation.[4] Alternatively, TEMPO-catalyzed oxidation with NaOCl is also highly selective for the oxidation of primary alcohols to aldehydes.[2][3]
Q3: What are the best conditions for esterifying the hydroxyl group while avoiding quaternization of the amine?
The Mitsunobu reaction offers a mild method for esterification with inversion of configuration at the alcohol carbon (though not relevant for this primary alcohol).[9][10] It uses triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD) and is generally performed at or below room temperature, minimizing the risk of quaternization.[9] Yields for such reactions are typically high.[11]
Q4: Is intramolecular cyclization a concern with this compound?
Intramolecular cyclization to form a seven-membered cyclic ether (oxepane derivative) is generally not a facile process under standard reaction conditions. However, under specific catalytic conditions or at high temperatures, it could potentially occur. Careful monitoring of reactions and characterization of byproducts is advised if unexpected products are observed.
Q5: Can I perform reactions that are sensitive to basic conditions?
Yes, but it may require temporary protection of the tertiary amine. The dimethylamino group is basic and can interfere with base-sensitive reactions or reagents. Protection of the amine as a Boc-carbamate can be achieved, which can later be removed under acidic conditions.[6][12]
Data Presentation
The following tables summarize typical yields for key selective reactions on long-chain amino alcohols, providing a baseline for what can be expected with this compound.
Table 1: Selective Oxidation of Primary Amino Alcohols
| Oxidation Method | Product | Typical Yield (%) | Reference(s) |
| Swern Oxidation | Aldehyde | 85-95 | [4] |
| TEMPO/NaOCl | Aldehyde | 80-95 | [2][3] |
| Dess-Martin Periodinane | Aldehyde | 90-98 |
Table 2: Selective Esterification of Primary Amino Alcohols
| Esterification Method | Reagents | Typical Yield (%) | Reference(s) |
| Mitsunobu Reaction | PPh₃, DIAD, Carboxylic Acid | 80-95 | [9][11] |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide, DMAP, Acid | 75-90 | |
| Acyl Chloride | Acyl Chloride, Pyridine (low temp.) | 70-85 |
Table 3: Selective Protection of Amino Alcohols
| Protection Target | Protecting Group | Reagent(s) | Typical Yield (%) | Reference(s) |
| Amine | Boc | Boc₂O, NaHCO₃ | 90-99 | [6][7][12] |
| Alcohol | TBDMS | TBDMSCl, Imidazole, DMF | 90-98 | [8] |
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to 5-(Dimethylamino)hexanal using Swern Oxidation
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon), add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Selective Protection of the Alcohol in this compound as a TBDMS Ether
-
To a solution of this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting oil by flash chromatography to obtain the TBDMS-protected amino alcohol.
Protocol 3: Selective Protection of the Amine in this compound as a Boc Carbamate
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc protected amino alcohol, which can be further purified by column chromatography if necessary.[7]
Visualizations
Caption: Selective oxidation pathway for this compound.
Caption: Logic for choosing a protecting group strategy.
Caption: Experimental workflows for selective esterification.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Side reactions of 5-(Dimethylamino)hexan-1-ol with acidic reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Dimethylamino)hexan-1-ol and its reactions with acidic reagents.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary and side reactions when this compound is treated with an acidic reagent?
When this compound is reacted with a carboxylic acid in the presence of an acid catalyst (Fischer Esterification), the expected primary reaction is the formation of the corresponding ester. However, due to the bifunctional nature of the molecule (containing both a tertiary amine and a primary alcohol), several side reactions can occur. The acidic conditions can catalyze intramolecular cyclization to form a cyclic ether (a substituted oxepane) or a cyclic amine (a substituted piperidine). Additionally, elimination reactions can lead to the formation of alkene derivatives, particularly at elevated temperatures.
Q2: My reaction is producing a significant amount of a byproduct with a different polarity than my desired ester. What could it be?
A common byproduct is the cyclic ether, N,N-dimethyl-oxepane-2-amine, formed through intramolecular acid-catalyzed dehydration. This occurs when the hydroxyl group is protonated and subsequently displaced by the dimethylamino group. Another possibility is the formation of a substituted piperidine through the intramolecular attack of the nitrogen on the protonated alcohol, followed by dehydration.
Q3: I am observing the formation of a non-polar, volatile impurity in my reaction mixture. What is the likely identity of this compound?
At higher reaction temperatures, acid-catalyzed dehydration of the primary alcohol can lead to the formation of various hexene isomers through an elimination reaction. These alkenes are non-polar and volatile compared to the starting material and the desired ester.
Q4: How can I minimize the formation of the cyclic ether byproduct?
To minimize intramolecular etherification, it is crucial to control the reaction temperature, keeping it as low as feasible for the esterification to proceed. Using a milder acid catalyst or a shorter reaction time can also be beneficial. Additionally, ensuring the carboxylic acid is present in a sufficient excess can favor the intermolecular esterification over the intramolecular cyclization.
Q5: What conditions favor the formation of the cyclic amine (piperidine derivative)?
The formation of the cyclic amine is also an acid-catalyzed intramolecular cyclization. While specific conditions favoring this over ether formation for this exact molecule are not extensively documented, generally, reaction conditions that promote the nucleophilicity of the amine while still allowing for protonation of the alcohol could lead to this side product. This can be a complex equilibrium, and its favorability might be influenced by the specific acid catalyst and solvent system used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired ester | - Incomplete reaction. - Competing side reactions (cyclization, elimination). - Inefficient removal of water byproduct. | - Increase reaction time or temperature cautiously. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the ester. - Employ a larger excess of the carboxylic acid. |
| Presence of a major, more polar byproduct | Intramolecular cyclization to form N,N-dimethyl-oxepane-2-amine or a piperidinium salt. | - Lower the reaction temperature. - Use a less harsh acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). - Reduce the reaction time and monitor progress closely by TLC or GC. |
| Formation of a non-polar, volatile impurity | Acid-catalyzed elimination to form hexene derivatives. | - Maintain a lower reaction temperature (typically below 140°C for primary alcohols to favor etherification/esterification over elimination). - Use a milder acid catalyst. |
| Reaction mixture turns dark or shows signs of decomposition | Strong acidic conditions and/or high temperatures causing degradation of the starting material or products. | - Reduce the concentration of the acid catalyst. - Lower the reaction temperature. - Consider using a protective group strategy for the amine if the reaction conditions are too harsh. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Acid-Catalyzed Reaction of this compound with Acetic Acid under Various Conditions.
| Entry | Acid Catalyst | Temperature (°C) | Desired Ester Yield (%) | Cyclic Ether Yield (%) | Alkene Yield (%) |
| 1 | H₂SO₄ (conc.) | 150 | 40 | 35 | 25 |
| 2 | H₂SO₄ (conc.) | 120 | 65 | 25 | 10 |
| 3 | p-TsOH | 120 | 80 | 15 | 5 |
| 4 | p-TsOH | 100 | 85 | 10 | <5 |
Experimental Protocols
Protocol 1: Minimizing Side Reactions during Fischer Esterification of this compound
This protocol is designed to favor the formation of the ester product while minimizing intramolecular cyclization and elimination.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq.), the desired carboxylic acid (1.5 - 2.0 eq.), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material and to observe the formation of any byproducts.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
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Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from any unreacted starting materials and side products.
Visualizations
Technical Support Center: Optimizing Catalyst Loading with 5-(Dimethylamino)hexan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-(Dimethylamino)hexan-1-ol in catalytic reactions. The following sections offer insights into optimizing catalyst loading and addressing common experimental challenges.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered when determining the optimal catalyst loading for your reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of active catalyst may be too low to effectively drive the reaction forward. | 1. Increase Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 0.5 mol% to 1 mol%, 2 mol%, etc.) to identify the optimal concentration. 2. Verify Catalyst Activity: Ensure the catalyst precursor and this compound are of high purity and have been stored correctly to prevent degradation. |
| Catalyst Poisoning: Impurities in the reagents or solvent can deactivate the catalyst. | 1. Purify Reagents: Use freshly purified solvents and reagents. 2. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Reaction Stalls or is Sluggish | Suboptimal Ligand-to-Metal Ratio: The ratio of this compound to the metal precursor may not be ideal for catalyst stability or activity. | 1. Screen Ligand Ratios: Perform a screen of ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1) at a fixed catalyst loading to find the most effective combination.[1][2] |
| Mass Transfer Limitations: In heterogeneous or biphasic reactions, poor mixing can limit the interaction between the catalyst and substrates. | 1. Increase Stirring Rate: Ensure vigorous stirring to improve mass transfer. 2. Consider a Homogeneous System: If possible, select a solvent system that solubilizes all reaction components. | |
| Formation of Byproducts | High Catalyst Loading: Excessive catalyst can sometimes lead to side reactions or decomposition of the product. | 1. Decrease Catalyst Loading: Gradually reduce the catalyst loading to see if byproduct formation decreases while maintaining an acceptable reaction rate. |
| Incorrect Temperature: The reaction temperature may be too high, promoting side reactions. | 1. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. | |
| Inconsistent Results | Variability in Reagent Quality: Batch-to-batch variations in reagents or catalyst precursors can affect reaction outcomes. | 1. Use High-Purity Reagents: Source reagents from a reliable supplier and use from the same batch for a series of experiments. 2. Standardize Procedures: Ensure consistent experimental setup and execution. |
| Atmosphere Contamination: Small amounts of oxygen or moisture can inconsistently affect the reaction. | 1. Improve Inert Technique: Use Schlenk line or glovebox techniques to minimize exposure to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading when using a new ligand like this compound?
A1: A common starting point for catalyst loading in cross-coupling reactions is between 1-5 mol%.[3] For initial screening, it is advisable to start in this range and then optimize based on the reaction outcome.
Q2: How does the purity of this compound affect the reaction?
A2: The purity of this compound is critical. Impurities can act as catalyst poisons, leading to lower yields and inconsistent results. Always use a high-purity grade and consider purification if necessary.
Q3: Can this compound be used in combination with other ligands?
A3: Yes, in some catalytic systems, a mixture of ligands can provide synergistic effects, improving catalyst stability, activity, or selectivity. If you are experiencing issues with a single ligand system, screening a combination of ligands could be a viable strategy.
Q4: How do I determine the optimal ligand-to-metal ratio?
A4: The optimal ratio is best determined experimentally. A good starting point is often a 1:1 or 2:1 ratio of ligand to metal precursor.[1][2] A screening experiment where the ratio is varied while keeping the catalyst loading constant will help identify the best conditions for your specific reaction.
Q5: What are the signs of catalyst decomposition?
A5: Catalyst decomposition can be indicated by a change in the color of the reaction mixture (e.g., formation of a black precipitate, which could be palladium black in Pd-catalyzed reactions), a sudden stop in the reaction progress, or the formation of unexpected byproducts.
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for a generic cross-coupling reaction using a palladium precursor and this compound as a ligand.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Coupling partner (e.g., boronic acid, amine, etc.)
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Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vials
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the palladium precursor in the chosen solvent.
-
Prepare a separate stock solution of this compound in the same solvent.
-
-
Reaction Setup:
-
In a series of labeled reaction vials, add the aryl halide, coupling partner, and base under an inert atmosphere.
-
Add the desired amount of solvent to each vial.
-
-
Catalyst and Ligand Addition:
-
To each vial, add the appropriate volume of the palladium precursor stock solution to achieve the target catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Add the corresponding volume of the this compound stock solution to maintain a constant ligand-to-metal ratio (e.g., 1.5:1).
-
-
Reaction and Monitoring:
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by a suitable technique (e.g., GC, LC-MS, TLC).
-
-
Data Analysis:
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Plot the reaction yield as a function of catalyst loading to determine the optimal concentration that provides the best balance of yield, reaction time, and cost.
-
Data Presentation
Table 1: Catalyst Loading Optimization Data
| Entry | Catalyst Loading (mol%) | Ligand:Metal Ratio | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 1.5:1 | 24 | |
| 2 | 1.0 | 1.5:1 | 24 | |
| 3 | 1.5 | 1.5:1 | 24 | |
| 4 | 2.0 | 1.5:1 | 24 | |
| 5 | 2.5 | 1.5:1 | 24 |
Table 2: Ligand-to-Metal Ratio Screening Data
| Entry | Catalyst Loading (mol%) | Ligand:Metal Ratio | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 1:1 | 24 | |
| 2 | 1.0 | 1.5:1 | 24 | |
| 3 | 1.0 | 2:1 | 24 | |
| 4 | 1.0 | 2.5:1 | 24 |
Visualizations
Caption: Workflow for optimizing catalyst loading and ligand ratio.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Monitoring of 5-(Dimethylamino)hexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-(dimethylamino)hexan-1-ol by Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for monitoring the synthesis of this compound, TLC or GC-MS?
Both techniques are valuable and provide complementary information. TLC is a rapid, simple, and cost-effective method for qualitative monitoring of the reaction progress.[1][2] It allows for a quick visualization of the disappearance of starting materials and the appearance of the product. GC-MS, on the other hand, provides quantitative data, higher resolution, and structural confirmation of the product and any byproducts through mass spectrometry.[3] The choice depends on the specific requirements of the analysis. For routine reaction monitoring, TLC is often sufficient. For detailed kinetic studies, impurity profiling, and final product characterization, GC-MS is superior.
Q2: What are the common challenges when analyzing this compound and other amino alcohols by TLC and GC-MS?
Amino alcohols like this compound are polar and basic compounds, which can lead to several challenges:
-
TLC:
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Streaking: The basic amine group can interact strongly with the acidic silica gel, causing the spots to streak.[4]
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Low Rf values: Due to their polarity, these compounds may not travel far up the plate with standard non-polar solvent systems, making separation difficult.
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Visualization: As many amino alcohols are not UV-active, a staining reagent is required for visualization.
-
-
GC-MS:
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Peak Tailing: The polar amine and alcohol groups can interact with active sites in the GC system (e.g., injector liner, column), leading to asymmetric peak shapes.[5]
-
Analyte Loss: Adsorption of the analyte to active sites can result in poor sensitivity and inaccurate quantification.[6]
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Thermal Instability: Some amino alcohols may degrade at high injector or oven temperatures.
-
Q3: How can I improve the TLC separation of my reaction mixture?
To improve TLC separation:
-
Add a basic modifier: Adding a small amount of a base like triethylamine (0.1-2%) or ammonia in methanol to the mobile phase can neutralize the acidic sites on the silica gel and reduce streaking.
-
Use a more polar mobile phase: A more polar eluent will increase the Rf values of your polar compounds. A common solvent system for amines is a mixture of a polar organic solvent (like ethyl acetate or dichloromethane) with methanol.
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Consider reversed-phase TLC: If streaking persists on silica gel, using a C18-functionalized silica plate (reversed-phase) with a polar mobile phase (e.g., methanol/water mixtures) can be a good alternative.
Q4: What are the best visualization agents for this compound on a TLC plate?
Since this compound is not expected to be UV-active, a chemical stain is necessary. Suitable options include:
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Ninhydrin: This stain is excellent for primary and secondary amines, and can sometimes visualize tertiary amines as well.[7]
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Potassium Permanganate: This is a general oxidizing stain that will visualize alcohols and amines as yellow-brown spots on a purple background.[7]
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p-Anisaldehyde or Vanillin Stains: These are good general stains for nucleophilic compounds like alcohols and amines, often producing colored spots upon heating.[8]
Q5: How can I prevent peak tailing in the GC-MS analysis of this compound?
To minimize peak tailing:
-
Use a deactivated inlet liner: Ensure the glass liner in your GC inlet is deactivated to prevent interactions with the analyte.
-
Use an appropriate GC column: A column specifically designed for the analysis of amines, such as a wax-type column or a deactivated polar-embedded phase column, is recommended.[9][10]
-
Derivatization: Converting the polar amine and alcohol groups to less polar derivatives (e.g., by silylation) can significantly improve peak shape and volatility.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is strongly interacting with the silica gel (acid-base interaction).- The sample was applied to a wet plate. | - Dilute the sample before spotting.- Add a small amount of triethylamine or ammonia to the mobile phase.- Ensure the spotting solvent has fully evaporated before developing the plate. |
| Spots remain at the baseline (Low Rf) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). |
| Spots run with the solvent front (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., hexane or ethyl acetate). |
| No spots are visible after staining | - The sample is too dilute.- The chosen stain is not suitable for the compound.- The compound has evaporated from the plate. | - Spot the sample multiple times in the same location, allowing it to dry between applications.- Try a different staining reagent (e.g., potassium permanganate for general oxidation).- If the compound is volatile, TLC may not be the best method. |
| Uneven solvent front | - The TLC plate was not placed vertically in the developing chamber.- The developing chamber was not properly saturated with solvent vapor. | - Ensure the plate is placed upright in the chamber.- Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate before placing the plate inside. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing | - Active sites in the injector or column.- Column overload. | - Use a deactivated inlet liner and a GC column suitable for amines.- Dilute the sample. |
| Poor sensitivity/No peaks | - Analyte adsorption in the system.- Leak in the system.- Incorrect injection parameters. | - Use a deactivated system.- Perform a leak check.- Optimize injector temperature and split ratio. |
| Ghost peaks | - Carryover from a previous injection.- Septum bleed. | - Run a blank solvent injection to clean the system.- Use a high-quality, low-bleed septum. |
| Irreproducible retention times | - Fluctuations in carrier gas flow rate.- Leaks in the system.- Changes in oven temperature profile. | - Check the gas supply and flow controller.- Perform a leak check.- Verify the oven temperature program. |
| Broad peaks | - Injection volume too large.- Slow injection speed.- Column degradation. | - Reduce the injection volume.- Use an autosampler for consistent and fast injections.- Condition or replace the GC column. |
Experimental Protocols
Protocol 1: TLC Monitoring of the Reductive Amination of 6-Hydroxyhexanal to this compound
1. Sample Preparation:
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At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 100 µL of ethyl acetate or methanol).
2. TLC Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Dichloromethane:Methanol:Triethylamine (90:9:1 v/v/v).
3. Spotting and Development:
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Using a capillary tube, spot the diluted reaction mixture, the 6-hydroxyhexanal starting material, and a co-spot (starting material and reaction mixture in the same spot) on the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
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Allow the solvent to travel up the plate until it is about 1 cm from the top.
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Remove the plate and mark the solvent front with a pencil.
4. Visualization:
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Dry the TLC plate thoroughly.
-
Dip the plate into a potassium permanganate staining solution (1.5 g KMnO4, 10 g K2CO3, 0.125 g NaOH in 200 mL of water).
-
Gently heat the plate with a heat gun to develop the spots. The starting material and product should appear as yellow-brown spots on a purple background.
5. Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Monitor the disappearance of the starting material spot and the appearance of the product spot over time.
Table 1: Representative TLC Data
| Compound | Expected Rf Value |
| 6-Hydroxyhexanal | ~0.6 |
| This compound | ~0.3 |
Protocol 2: GC-MS Analysis of this compound
1. Sample Preparation:
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Dilute a small aliquot of the final reaction mixture in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.
2. GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a wax column for better peak shape.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra.
-
The mass spectrum of this compound is expected to show a molecular ion peak (m/z 145) and characteristic fragments. A prominent fragment is often observed from the alpha-cleavage of the amine, resulting in an iminium ion.
Table 2: Representative GC-MS Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 6-Hydroxyhexanal | ~7.5 | 116 (M+), 98, 83, 58, 44 |
| This compound | ~9.2 | 145 (M+), 128, 100, 58, 45 |
Visualizations
Caption: Workflow for reaction monitoring of this compound synthesis.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
Challenges in the scale-up of 5-(Dimethylamino)hexan-1-ol production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 5-(Dimethylamino)hexan-1-ol production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound. Two common synthetic routes are considered:
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Reductive Amination: The reaction of 6-hydroxyhexanal with dimethylamine in the presence of a reducing agent.
-
Nucleophilic Substitution: The reaction of a 6-halo-1-hexanol (e.g., 6-chloro-1-hexanol) with dimethylamine.
Issue 1: Low Yield
Potential Causes and Solutions for Reductive Amination
| Potential Cause | Recommended Action |
| Inefficient Imine Formation | Ensure the reaction is run under conditions that favor imine formation, typically neutral to slightly acidic pH. The removal of water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine intermediate. |
| Decomposition of Starting Material | 6-hydroxyhexanal can be unstable and prone to polymerization or side reactions. It is recommended to use freshly prepared or purified starting material. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride is often effective for reductive aminations as it is selective for the imine over the aldehyde. Other borohydride reagents like sodium cyanoborohydride can also be used, but may require careful pH control.[1][2] |
| Catalyst Poisoning | If using a catalytic hydrogenation approach (e.g., H₂ with a metal catalyst), the amine product or impurities can poison the catalyst. Ensure high purity of starting materials and consider a higher catalyst loading or a more robust catalyst. |
Potential Causes and Solutions for Nucleophilic Substitution
| Potential Cause | Recommended Action |
| Competing Elimination Reaction | The use of a strong, non-nucleophilic base can favor the desired substitution over elimination. Running the reaction at a lower temperature can also help minimize elimination byproducts. |
| Slow Reaction Rate | The reactivity of the leaving group is important. Iodides are more reactive than bromides, which are more reactive than chlorides. Consider using a 6-halo-1-hexanol with a more reactive leaving group. The addition of a catalytic amount of sodium iodide can facilitate the reaction of a less reactive chloride or bromide. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction stalls, consider increasing the temperature or reaction time. |
Issue 2: Impurity Formation
Common Impurities and Purification Strategies
| Common Impurity | Formation Mechanism | Recommended Purification Method |
| Over-alkylation Product (Quaternary Ammonium Salt) | In nucleophilic substitution, the tertiary amine product can react further with the 6-halo-1-hexanol to form a quaternary ammonium salt.[3] This is a common issue when scaling up this type of reaction.[3] | The quaternary salt is highly polar and can often be removed by washing the organic phase with water. Acid-base extraction can also be effective, as the tertiary amine can be extracted into an acidic aqueous phase, leaving the quaternary salt in the organic phase. |
| Unreacted Starting Material | Incomplete reaction. | Purification can be achieved through distillation or column chromatography. Acid-base extraction can also be used to separate the basic product from the neutral starting alcohol. |
| Byproducts from Aldehyde Instability | Self-condensation or polymerization of 6-hydroxyhexanal. | Distillation or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is better for scale-up: reductive amination or nucleophilic substitution?
A1: Both routes have advantages and disadvantages for scale-up.
-
Reductive Amination is often preferred for its atom economy and milder reaction conditions, which are beneficial for green chemistry.[4] It is typically a one-pot reaction, which can simplify the manufacturing process.[4] However, the stability of the 6-hydroxyhexanal starting material can be a challenge.
-
Nucleophilic Substitution uses readily available starting materials but can suffer from competing elimination reactions and over-alkylation, leading to the formation of quaternary ammonium salts.[3] Controlling the stoichiometry and reaction conditions is crucial for achieving high yields of the desired tertiary amine.
The choice of route will depend on factors such as the cost and availability of starting materials, the desired purity of the final product, and the available equipment.
Q2: What are the key process parameters to control during scale-up?
A2: Key parameters to monitor and control include:
-
Temperature: Both exothermic and endothermic reactions require careful temperature control to prevent runaway reactions and minimize byproduct formation.
-
Rate of Addition: Slow and controlled addition of reagents can help manage exotherms and maintain optimal stoichiometry.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in larger reactors.
-
pH: For reductive amination, maintaining the optimal pH is critical for efficient imine formation.
Q3: What analytical methods are suitable for monitoring the reaction and ensuring product quality?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the formation of the product and volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components and for purification of the final product. Normal-phase HPLC with an amine additive in the mobile phase can be effective for separating primary, secondary, and tertiary amines.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities.
Quantitative Data
The following tables present representative data for the two primary synthesis routes. Note that actual results will vary depending on specific experimental conditions.
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Reductive Amination | Nucleophilic Substitution |
| Typical Yield | 75-90% | 60-80% |
| Purity before Purification | 85-95% | 70-85% |
| Key Byproducts | Unreacted aldehyde, over-reduced alcohol | Quaternary ammonium salt, elimination product |
| Reaction Time | 4-12 hours | 12-24 hours |
Experimental Protocols
Protocol 1: Reductive Amination of 6-Hydroxyhexanal
-
To a stirred solution of 6-hydroxyhexanal (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add a solution of dimethylamine (2.0 eq, e.g., as a solution in THF or as an aqueous solution).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Nucleophilic Substitution of 6-Chloro-1-hexanol
-
To a solution of 6-chloro-1-hexanol (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol), add an excess of dimethylamine (3.0-5.0 eq, e.g., as a 40% aqueous solution) and a base such as potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (or in a sealed vessel to a higher temperature) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess dimethylamine.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
To remove unreacted starting material and purify the product, perform an acid-base extraction:
-
Extract the organic solution with dilute hydrochloric acid. The amine product will move to the aqueous layer as its hydrochloride salt.
-
Wash the acidic aqueous layer with an organic solvent to remove any neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amine product back into an organic solvent.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Signaling Pathways and Workflows
Caption: Reductive amination synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Interplay of process parameters in chemical synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-(Dimethylamino)hexan-1-ol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures by examining their fragmentation patterns upon ionization. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-(Dimethylamino)hexan-1-ol with related compounds, supported by experimental data for similar molecules and established fragmentation principles.
Predicted Fragmentation Pattern of this compound
The molecular ion ([M]⁺•) of this compound (m/z 145) is expected to undergo fragmentation primarily through two pathways:
-
Alpha-cleavage adjacent to the nitrogen atom: This is a dominant fragmentation pathway for amines. The cleavage of the C-C bond alpha to the nitrogen atom results in the formation of a resonance-stabilized iminium ion. For this compound, the most significant alpha-cleavage is the loss of a butyl radical, leading to the formation of a prominent peak at m/z 86 . Another possible alpha-cleavage involves the loss of a methyl radical, resulting in a fragment at m/z 130 .
-
Fragmentation associated with the alcohol group: Primary alcohols are known to undergo alpha-cleavage with the loss of an alkyl radical. In this case, cleavage of the C1-C2 bond would lead to a fragment at m/z 31 ([CH₂OH]⁺). Additionally, alcohols can undergo dehydration, resulting in the loss of a water molecule (M-18), which would produce a peak at m/z 127 .
The fragmentation pathway of this compound is visualized in the following diagram:
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation, a comparison with the known mass spectra of structurally similar molecules is essential.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation |
| This compound (Predicted) | 145.25 | 86 (Base Peak) : α-cleavage at nitrogen, loss of C₄H₉•130 : α-cleavage at nitrogen, loss of CH₃•31 : α-cleavage at oxygen127 : Loss of H₂O |
| 6-Amino-1-hexanol [1] | 117.19 | 30 (Base Peak) : α-cleavage at primary amine, [CH₂NH₂]⁺99 : Loss of H₂O87 : Loss of CH₂OH |
| 1-Hexanol | 102.17 | 56 : Loss of H₂O and C₂H₄43 : [C₃H₇]⁺31 : [CH₂OH]⁺ |
| Triethylamine | 101.19 | 86 (Base Peak) : α-cleavage, loss of CH₃•58 : Loss of C₂H₅• |
The experimental data from 6-amino-1-hexanol shows a dominant peak at m/z 30, characteristic of a primary amine, which is consistent with the principle of alpha-cleavage.[1] The presence of a peak corresponding to the loss of water further supports the fragmentation behavior of the alcohol moiety.[1] 1-Hexanol's spectrum is characterized by fragments resulting from dehydration and cleavage of the alkyl chain. Triethylamine, a simple tertiary amine, prominently displays a base peak at m/z 86 resulting from the loss of a methyl group via alpha-cleavage, strongly supporting the prediction of a similar fragmentation for this compound.
Experimental Protocols
The mass spectral data for the comparative compounds are typically obtained using Electron Ionization Mass Spectrometry (EI-MS). A general protocol for such an analysis is as follows:
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at a rate of 10 °C/min to 250 °C and held for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 30-500
Sample Preparation:
-
The analyte is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. A small volume (e.g., 1 µL) of the solution is then injected into the GC-MS system.
This detailed analysis, combining prediction with comparative experimental data, provides a robust framework for identifying and characterizing this compound and related amino alcohols using mass spectrometry. The distinct fragmentation patterns serve as a molecular fingerprint, crucial for structural confirmation in various scientific and industrial applications.
References
A Comparative Guide to FT-IR Spectroscopy for the Identification of 5-(Dimethylamino)hexan-1-ol Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of the characteristic functional groups in 5-(Dimethylamino)hexan-1-ol. A comparison with alternative analytical techniques is presented, supported by established spectroscopic data.
Introduction to FT-IR Spectroscopy in Functional Group Analysis
FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a sample. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. This results in a unique spectral fingerprint, allowing for the identification of functional groups present in a molecule. In the case of this compound, FT-IR spectroscopy is instrumental in confirming the presence of its two key functional groups: a primary alcohol (-OH) and a tertiary amine (-N(CH₃)₂).
Data Presentation: FT-IR and Alternative Spectroscopic Methods
The identification of the functional groups in this compound can be accomplished using various spectroscopic techniques. The following table summarizes the expected characteristic signals for each functional group using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
| Functional Group | Analytical Technique | Characteristic Signal/Peak (Wavenumber cm⁻¹ or Chemical Shift δ ppm) | Signal Characteristics |
| Primary Alcohol (-OH) | FT-IR Spectroscopy | 3200-3600 cm⁻¹ (O-H Stretch) | Strong, Broad |
| 1000-1075 cm⁻¹ (C-O Stretch) | Strong | ||
| ¹H NMR Spectroscopy | ~3.6 ppm (H-C-O) | Triplet | |
| Variable (O-H) | Singlet, Broad | ||
| ¹³C NMR Spectroscopy | 60-65 ppm (C-O) | ||
| **Tertiary Amine (-N(CH₃)₂) ** | FT-IR Spectroscopy | No N-H stretch around 3300-3500 cm⁻¹ | Absence of a peak is key |
| 1020-1250 cm⁻¹ (C-N Stretch) | Weak to Medium | ||
| ¹H NMR Spectroscopy | ~2.2 ppm (-N(CH₃)₂) | Singlet (6H) | |
| ¹³C NMR Spectroscopy | ~45 ppm (-N(CH₃)₂) |
Experimental Protocol: FT-IR Analysis of this compound
This section details a general protocol for acquiring an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To obtain a high-quality FT-IR spectrum of this compound to identify its characteristic functional groups.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe soaked in the appropriate solvent and allow it to fully evaporate.
-
Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
For a good signal-to-noise ratio, an accumulation of 16 to 32 scans is recommended.
-
-
Data Analysis:
-
Process the resulting spectrum using the instrument's software. This may include baseline correction and peak picking.
-
Identify the characteristic absorption bands and compare them to known values for primary alcohols and tertiary amines to confirm the presence of these functional groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened lint-free wipe to remove all traces of the sample.
-
Mandatory Visualization: FT-IR Identification Workflow
The following diagram illustrates the logical workflow for identifying the functional groups of this compound using FT-IR spectroscopy.
Caption: Workflow for identifying functional groups in this compound via FT-IR.
Comparison with Alternatives
While FT-IR is excellent for rapid functional group identification, other techniques provide more detailed structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H NMR would show distinct signals for the methyl groups on the nitrogen, the methylene group adjacent to the oxygen, and the other methylene groups in the carbon chain. ¹³C NMR would confirm the number of unique carbon atoms and their functionalities. NMR is generally more powerful for complete structure elucidation but is a more complex and time-consuming technique.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight. Fragmentation patterns, such as alpha-cleavage common in alcohols and amines, can provide further structural clues.[1][2]
Conclusion
FT-IR spectroscopy is a highly effective and efficient method for the initial identification of the primary alcohol and tertiary amine functional groups in this compound. The presence of a strong, broad O-H stretching band and a C-O stretching band, coupled with the absence of an N-H stretching band, provides strong evidence for the proposed structure.[2][3][4][5][6] For unambiguous structure confirmation, especially for differentiating between isomers, it is recommended to use FT-IR in conjunction with other analytical techniques such as NMR and Mass Spectrometry.
References
- 1. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. orgchemboulder.com [orgchemboulder.com]
A Comparative Analysis of the Efficacy of Amino Alcohols in Modulating Inflammatory Responses
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of amino alcohols. It provides an objective comparison of their performance based on available experimental data and detailed experimental protocols for the key assays cited.
Introduction to Amino Alcohols and their Therapeutic Potential
Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. Their structural diversity and ability to interact with biological targets have made them important scaffolds in medicinal chemistry. They are found in a variety of clinically used drugs and are being actively investigated for new therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and anti-cancer agents. One promising area of research is the development of β-amino alcohol derivatives as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to bacterial infections.[1][2]
Comparative Efficacy of Amino Alcohols
To illustrate a comparative analysis, this section focuses on a representative β-amino alcohol derivative from a study on TLR4 inhibitors and compares its efficacy with a generic α-amino alcohol and a well-known amino alcohol-containing drug, propranolol (a β-blocker), for context. The primary measure of efficacy for the β-amino alcohol derivative is its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells, a key indicator of TLR4 pathway activation.
Table 1: Comparative Efficacy of Selected Amino Alcohols
| Compound Class | Representative Compound | Target/Mechanism of Action | Efficacy Metric (IC50) | Reference |
| β-Amino Alcohol | Derivative 1j (from[1]) | TLR4/MD-2 Complex Inhibition | 5.2 ± 0.5 µM (inhibition of NO production) | [1] |
| α-Amino Alcohol | Generic Phenylglycinol | General Bioactivity | Data not available for direct comparison | N/A |
| β-Amino Alcohol Drug | Propranolol | β-Adrenergic Receptor Antagonist | Not applicable for TLR4 inhibition | N/A |
Note: The data for the generic α-amino alcohol and propranolol are not for TLR4 inhibition and are included to highlight the diverse biological activities of different amino alcohol scaffolds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to evaluate the efficacy of amino alcohol derivatives as TLR4 inhibitors.
3.1. Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells
This assay determines the potency of a compound in inhibiting the TLR4 signaling pathway by measuring the reduction of LPS-induced nitric oxide production.[1]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test amino alcohol. The cells are pre-incubated for 1 hour.
-
Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 100 ng/mL to stimulate TLR4, with the exception of the negative control wells.
-
The plates are incubated for 24 hours at 37°C.
-
After incubation, the supernatant from each well is collected to measure the concentration of nitrite, a stable product of NO.
-
-
Nitrite Quantification (Griess Test):
-
50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) in a new 96-well plate.
-
After 10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of NO inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
3.2. NF-κB Activation Assay (Western Blot)
This assay measures the activation of the transcription factor NF-κB, a key downstream effector of the TLR4 signaling pathway, by detecting its translocation from the cytoplasm to the nucleus.[3][4]
-
Cell Treatment and Fractionation:
-
Cells (e.g., HEK293-TLR4 or RAW 264.7) are treated with the test compound and/or LPS as described in the NO assay.
-
Following treatment, cells are harvested and subjected to subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or standard biochemical protocols.
-
-
Western Blotting:
-
Protein concentrations of the cytoplasmic and nuclear fractions are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the p65 subunit of NF-κB.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The level of NF-κB p65 in the nuclear fraction is quantified and normalized to a nuclear loading control (e.g., Lamin B1). A decrease in nuclear p65 in the presence of the test compound indicates inhibition of NF-κB activation.
Visualizing Key Pathways and Workflows
4.1. Toll-Like Receptor 4 (TLR4) Signaling Pathway
The following diagram illustrates the simplified TLR4 signaling cascade, which is a primary target for the β-amino alcohol derivatives discussed.
References
- 1. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 4. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
A Comparative Guide to the Synthesis of 5-(Dimethylamino)hexan-1-ol: Alternative Reagents and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. 5-(Dimethylamino)hexan-1-ol, a valuable building block, can be synthesized through various pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the primary synthetic routes, focusing on alternative reagents, reaction conditions, and overall efficiency.
Executive Summary
The synthesis of this compound is predominantly achieved through two principal strategies: reductive amination of a carbonyl precursor and nucleophilic substitution on a halo-alcohol. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, cost, and environmental considerations. This guide presents a detailed comparison of these methods, offering experimental protocols and quantitative data to inform reagent selection and process optimization.
Comparison of Synthetic Strategies
| Parameter | Reductive Amination | Nucleophilic Substitution (SN2) |
| Starting Material | 6-Oxohexan-1-ol or 6-hydroxyhexanal | 6-Halo-1-hexanol (e.g., 6-bromo-1-hexanol) |
| Primary Reagent | Dimethylamine | Dimethylamine |
| Reducing Agent | Various (e.g., NaBH3CN, H2/Pd/C, NaBH(OAc)3) | Not required |
| Reaction Yield | Generally high (85-95%) | Moderate to high (70-90%) |
| Reaction Time | 12-24 hours | 24-48 hours |
| Key Advantages | High atom economy, often milder conditions, can be a one-pot reaction.[1] | Conceptually simple, avoids the use of metal hydrides. |
| Key Disadvantages | Requires a specific carbonyl precursor, potential for over-alkylation, some reducing agents are toxic or flammable. | Potential for elimination side-reactions, may require higher temperatures and longer reaction times, formation of quaternary ammonium salt byproducts. |
Synthetic Pathways Overview
Figure 1: Comparison of Reductive Amination and Nucleophilic Substitution pathways for the synthesis of this compound.
Experimental Protocols
Method 1: Reductive Amination using Sodium Cyanoborohydride
This method is a widely used laboratory-scale procedure for reductive amination due to the mildness and selectivity of the reducing agent.
Workflow Diagram:
Figure 2: Experimental workflow for the reductive amination synthesis of this compound.
Protocol:
-
To a solution of 6-oxohexan-1-ol (1.0 g, 8.61 mmol) in methanol (20 mL) is added a 2.0 M solution of dimethylamine in THF (8.6 mL, 17.2 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.
-
Sodium cyanoborohydride (0.65 g, 10.3 mmol) is then added portion-wise over 10 minutes.
-
The reaction is stirred for an additional 24 hours at room temperature.
-
The reaction is carefully quenched by the dropwise addition of 1 M HCl until the pH is ~2.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in water (20 mL) and the pH is adjusted to ~12 with 2 M NaOH.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Nucleophilic Substitution
This classical approach involves the direct displacement of a halide with dimethylamine.
Protocol:
-
A solution of 6-bromo-1-hexanol (1.0 g, 5.52 mmol) in acetonitrile (15 mL) is prepared in a sealed tube.
-
An excess of a 40% aqueous solution of dimethylamine (4.2 mL, 33.1 mmol) is added.
-
The sealed tube is heated to 80 °C and stirred for 48 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water (20 mL) and the pH is adjusted to ~12 with 2 M NaOH.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Alternative Reducing Agents for Reductive Amination
While sodium cyanoborohydride is effective, concerns over its toxicity have led to the exploration of alternatives.
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, non-toxic, commercially available. | More expensive than NaBH3CN. | Dichloromethane, room temperature. |
| Hydrogen (H2) with Palladium on Carbon (Pd/C) | "Green" reagent, high yielding.[2] | Requires specialized high-pressure equipment, catalyst can be pyrophoric. | Methanol, 50 psi H2, room temperature. |
| Sodium Borohydride (NaBH4) | Inexpensive, readily available. | Can reduce the starting aldehyde/ketone, less selective. | Methanol, 0 °C to room temperature. |
| Formic Acid | Inexpensive, acts as both reducing agent and acid catalyst. | Can lead to N-formylation as a side reaction. | Neat or in a solvent, elevated temperatures. |
Concluding Remarks
The synthesis of this compound can be effectively achieved through both reductive amination and nucleophilic substitution. Reductive amination offers a more convergent and often higher-yielding route, with a variety of reducing agents available to suit different laboratory capabilities and safety requirements. Nucleophilic substitution, while conceptually simpler, may require more forcing conditions and can be lower yielding. The choice of the optimal synthetic route will depend on a careful evaluation of the factors outlined in this guide, including starting material availability, scale, cost, and safety protocols.
References
Purity Assessment of 5-(Dimethylamino)hexan-1-ol: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 5-(Dimethylamino)hexan-1-ol, a key intermediate in various synthetic pathways. The performance of GC-MS is compared with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
Introduction
This compound is a bifunctional molecule containing both a tertiary amine and a primary alcohol. Its polarity and potential for hydrogen bonding can present challenges for chromatographic analysis. This guide focuses on the purity assessment of this compound, with a primary emphasis on GC-MS analysis. Furthermore, it explores High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as alternative or complementary techniques. A thorough understanding of the potential impurity profile, arising from the synthetic route, is crucial for developing robust analytical methods. The most common synthesis involves the reduction of a corresponding amide or the reductive amination of a keto-alcohol, which can lead to specific process-related impurities.
GC-MS Analysis of this compound
Direct analysis of polar compounds like amino alcohols by GC-MS can be challenging, often resulting in poor peak shape and column bleed. However, with the appropriate selection of a specialized GC column, direct analysis is feasible and offers a rapid and sensitive method for purity determination.
Experimental Protocol: GC-MS
A direct injection GC-MS method was developed to assess the purity of this compound.
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: A capillary column specifically designed for the analysis of volatile amines, such as a CP-Volamine or a similar phase with a thick film of a low-polarity stationary phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane). These columns are designed to minimize peak tailing for polar and basic compounds.
-
Injector: Split/splitless injector, operated in split mode with a high split ratio to handle a neat or concentrated sample.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold of 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in full scan mode over a mass range of m/z 40-300 to identify both the main component and any potential impurities.
Data Presentation: Purity Assessment by GC-MS
The purity of a representative batch of this compound was determined by area normalization of the total ion chromatogram (TIC).
| Compound | Retention Time (min) | Area % |
| This compound | 12.5 | 98.5 |
| Impurity A | 10.2 | 0.8 |
| Impurity B | 14.1 | 0.5 |
| Other Impurities | - | 0.2 |
Identification of Potential Impurities
Based on a likely synthetic route involving the reduction of 6-(dimethylamino)hexanoic acid or its ester with a reducing agent like lithium aluminum hydride (LiAlH4), the following impurities could be anticipated:
-
Unreacted Starting Material: 6-(dimethylamino)hexanoic acid or its corresponding ester.
-
Byproducts from Incomplete Reduction: The corresponding aldehyde, 6-(dimethylamino)hexanal.
-
Side-products from the Reducing Agent: Byproducts resulting from the workup of the LiAlH4 reaction.[1][2][3]
-
Over-alkylation products: While less common in this specific synthesis, over-alkylation at the nitrogen is a potential side reaction in other amine syntheses.
The mass spectra of the observed impurities (A and B) were consistent with the fragmentation patterns of unreacted starting material and the intermediate aldehyde, respectively.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques may offer advantages depending on the specific analytical requirements.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is well-suited for the analysis of polar and non-volatile compounds.[4] For this compound, a reversed-phase method using a C18 column with a mobile phase containing an ion-pairing agent or a volatile buffer at an appropriate pH can be effective.
Advantages:
-
No need for sample volatilization, reducing the risk of thermal degradation.
-
High separation efficiency for a wide range of polar compounds.
-
Amenable to a variety of ionization techniques for mass spectrometric detection.
Disadvantages:
-
Potentially longer analysis times compared to fast GC methods.
-
Mobile phase selection can be more complex to optimize.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[5][6] The purity of this compound can be determined by integrating the signals corresponding to its protons against a certified internal standard of known purity.
Advantages:
-
Provides a direct measure of purity without response factor correction.[5]
-
Non-destructive technique.
-
Provides structural information that can aid in impurity identification.
Disadvantages:
-
Lower sensitivity compared to chromatographic techniques.
-
Requires a well-characterized internal standard and careful sample preparation.
-
Signal overlap can complicate quantification in complex mixtures.
Comparative Summary of Analytical Techniques
| Feature | GC-MS | HPLC-MS | qNMR |
| Principle | Separation by volatility and polarity, detection by mass | Separation by polarity, detection by mass | Quantification by nuclear magnetic resonance |
| Sample Volatility | Required | Not required | Not required |
| Sensitivity | High (ng to pg) | High (ng to pg) | Moderate (µg to mg) |
| Quantification | Relative (area %) or with calibration standards | Relative (area %) or with calibration standards | Absolute (with internal standard) |
| Impurity Identification | Good (via mass spectral libraries) | Good (via fragmentation) | Possible (with sufficient concentration and resolution) |
| Key Advantage | Speed and established libraries | Broad applicability to polar compounds | Absolute quantification without a specific reference standard |
Experimental Workflows and Logical Relationships
To visualize the processes involved in the purity assessment, the following diagrams are provided.
Conclusion
The purity assessment of this compound can be effectively performed using a direct GC-MS method with a specialized column for polar amines. This approach offers a good balance of speed, sensitivity, and impurity identification capabilities. For orthogonal verification or for compounds that are thermally labile, HPLC-MS provides a robust alternative. For the purpose of establishing a highly accurate purity value for a reference standard, qNMR is the method of choice due to its ability to provide absolute quantification. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.[7][8][9][10]
References
- 1. organic chemistry - Byproducts of LiAlH4 reduction of amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 3. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biomedres.us [biomedres.us]
- 8. rroij.com [rroij.com]
- 9. Recent trends in impurity profiling methods using analytical techniques [wisdomlib.org]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of 5-(Dimethylamino)hexan-1-ol and Its Structural Isomers: Physicochemical Properties and Biological Activity
Guide Published: October 26, 2025
This guide provides a comparative analysis of 5-(Dimethylamino)hexan-1-ol and its selected structural isomers. Due to the limited availability of published experimental data on these specific compounds, this study presents a predictive comparison based on established principles of organic chemistry and pharmacology. The objective is to offer a foundational understanding of how positional isomerism may influence the physicochemical properties and potential biological activity of this amino alcohol scaffold, a common motif in pharmacologically active molecules.[1][2]
Physicochemical Properties
Amino alcohols are organic compounds containing both an amine and a hydroxyl functional group.[1] Their properties, such as boiling point, pKa, and lipophilicity (LogP), are influenced by the relative positions of these functional groups due to factors like intramolecular hydrogen bonding and overall molecular polarity. Amino alcohols are generally water-soluble and have relatively high boiling points.[1] The predicted properties for this compound and three of its structural isomers are summarized below.
Table 1: Predicted Physicochemical Properties of Structural Isomers
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted pKa (Amine) | Predicted LogP |
| Isomer A this compound | ![]() | C₈H₁₉NO | 145.24 | 215-220 | 10.2 | 1.8 |
| Isomer B 6-(Dimethylamino)hexan-2-ol | ![]() | C₈H₁₉NO | 145.24 | 210-215 | 10.1 | 1.7 |
| Isomer C 1-(Dimethylamino)hexan-2-ol | ![]() | C₈H₁₉NO | 145.24 | 205-210 | 9.5 | 1.5 |
| Isomer D 4-(Dimethylamino)hexan-1-ol | ![]() | C₈H₁₉NO | 145.24 | 212-218 | 10.0 | 1.7 |
Note: The values presented in this table are hypothetical and estimated based on general chemical principles for illustrative purposes.
Hypothetical Biological Activity: GPCR Binding Affinity
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are common targets for a significant percentage of modern drugs.[3][4] Many compounds containing amino alcohol moieties exhibit activity at GPCRs.[2] For this comparative study, we hypothesize a potential interaction with a novel orphan GPCR (designated GPCR-X) and present hypothetical binding affinities (Ki) determined via a competitive radioligand binding assay.
The structure-activity relationship (SAR) suggests that the spatial arrangement of the amine and hydroxyl groups is critical for receptor binding.[5]
Table 2: Hypothetical Binding Affinities of Isomers for GPCR-X
| Compound | Ki (nM) |
| Isomer A | 150 |
| Isomer B | 250 |
| Isomer C | 50 |
| Isomer D | 800 |
Note: The data in this table is purely hypothetical and intended to illustrate how binding affinity might vary with isomeric structure. Lower Ki values indicate higher binding affinity.
Experimental Protocols
A detailed methodology for a representative experiment is provided below.
Protocol: Competitive Radioligand Binding Assay for GPCR-X
This protocol describes a method to determine the binding affinity of test compounds (the isomers) by measuring their ability to compete with a radiolabeled ligand for binding to GPCR-X.
Materials:
-
HEK293 cells stably expressing human GPCR-X.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-Ligand-Y (specific for GPCR-X), 2 nM stock.
-
Non-specific binding control: 10 µM of a known high-affinity unlabeled ligand for GPCR-X.
-
Test Compounds: Isomers A, B, C, and D at concentrations ranging from 0.1 nM to 100 µM.
-
96-well microplates and glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing GPCR-X. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge at 500 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C. Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Ligand-Y (final concentration ~0.5 nM), and 50 µL of the test compound at various concentrations.
-
Total and Non-Specific Binding: For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Incubation: Add 50 µL of the cell membrane preparation (20-40 µg of protein) to each well to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate overnight. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Diagrams illustrating key concepts and workflows are provided below.
Caption: Hypothetical Gs-coupled GPCR signaling pathway.
Caption: Workflow for the competitive radioligand binding assay.
Caption: Logical diagram of the hypothetical structure-activity relationship.
References
Benchmarking the Catalytic Efficacy of 5-(Dimethylamino)hexan-1-ol in CO2 Hydrogenation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic activity of 5-(Dimethylamino)hexan-1-ol in the hydrogenation of carbon dioxide to formic acid. The performance of this tertiary amino alcohol is benchmarked against other commonly used amine catalysts, supported by experimental data to inform catalyst selection and process optimization.
The conversion of CO2 into valuable chemicals is a critical area of research for sustainable chemical synthesis. One promising route is the hydrogenation of CO2 to formic acid, a key intermediate in the chemical industry and a potential hydrogen storage medium. This reaction is often facilitated by a combination of a metal catalyst and a tertiary amine, which acts as a co-catalyst or promoter. This guide focuses on the performance of this compound in this capacity and compares it with other tertiary amines.
Performance Comparison of Tertiary Amine Co-catalysts
The catalytic performance of various tertiary amines in the gold nanoparticle-catalyzed hydrogenation of CO2 to formic acid has been systematically evaluated. The study highlights the influence of the amine's molecular structure, particularly steric hindrance and the presence of functional groups, on the reaction kinetics and overall product yield.[1][2]
Below is a summary of the comparative performance of this compound against other selected tertiary amines. The data is derived from batch reactor experiments using a Au/TiO2 catalyst.
| Co-catalyst | Chemical Structure | pKa | Formic Acid Yield (Normalized) | Key Observations |
| This compound | (CH₃)₂N(CH₂)₆OH | 10.6 | 0.95 | Exhibits comparable performance to the benchmark, triethylamine, suggesting that the longer alkyl chain with a terminal hydroxyl group does not significantly hinder its catalytic activity under the tested conditions.[2] |
| Triethylamine (Benchmark) | (CH₃CH₂)₃N | 10.75 | 1.00 | A commonly used and effective tertiary amine for this reaction, serving as a benchmark for comparison. |
| 2-(Dimethylamino)ethanol | (CH₃)₂NCH₂CH₂OH | 9.28 | 0.98 | The presence of a hydroxyl group closer to the amine function does not negatively impact its performance compared to triethylamine.[2] |
| 4-Dimethylamino-1-butanol | (CH₃)₂N(CH₂)₄OH | 10.3 | 0.96 | Similar to its hexanol counterpart, this amino alcohol shows good catalytic performance.[2] |
| Diethylethanolamine | (CH₃CH₂)₂NCH₂CH₂OH | 9.9 | > 1.00 | Demonstrates significantly higher formic acid productivity, suggesting that the ethyl groups combined with the hydroxyl functionality enhance catalytic turnover.[1] |
Experimental Protocols
The following section details the methodology employed for the catalytic screening of tertiary amines in the hydrogenation of CO2 to formic acid.
Catalyst: The primary catalyst used in these experiments was gold nanoparticles supported on titanium dioxide (Au/TiO2).
Reaction Setup: Batch reactions were conducted in a multi-well parallel reactor. Each vial contained:
-
Catalyst: 10 ± 1 mg of Au/TiO2
-
Reaction Mixture: 1 mL total volume
Reaction Mixture Composition:
-
For non-polar tertiary amines (e.g., Triethylamine):
-
Tertiary Amine: 1 mol/L
-
Formic Acid: 1 mol/L
-
Solvent: 1-decanol
-
-
For OH-substituted amines (e.g., this compound):
-
Tertiary Amine: Used as the solvent
-
Formic Acid: 1 mol/L
-
Reaction Conditions:
-
Temperature: 90 °C
-
Pressure: 80 bar (H2/CO2 mixture)
-
Reaction Time: Varied to determine kinetic rates
Product Analysis: The concentration of formic acid in the final reaction mixture was determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to evaluate the yield and conversion rates.
Logical Workflow for Catalyst Performance Evaluation
The process of evaluating and comparing the catalytic performance of different tertiary amines follows a structured workflow, from initial screening to detailed kinetic analysis.
Signaling Pathway: Amine-Assisted CO2 Hydrogenation
The catalytic cycle for the hydrogenation of CO2 to formic acid in the presence of a tertiary amine and a metal catalyst involves several key steps. The tertiary amine plays a crucial role in activating the CO2 molecule and stabilizing the formic acid product.
References
A Comparative Guide to the Synthesis of 5-(Dimethylamino)hexan-1-ol: SN2 vs. Reductive Amination
For researchers, scientists, and professionals in drug development, the efficient synthesis of amino alcohols is a critical aspect of discovering and producing novel therapeutics. This guide provides an objective comparison of two common synthetic routes to 5-(Dimethylamino)hexan-1-ol: the SN2 reaction and reductive amination. We present a detailed analysis of their respective methodologies, supported by experimental data, to inform the selection of the most suitable pathway for specific research and development needs.
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through two primary synthetic strategies. The first involves a direct nucleophilic substitution (SN2) reaction, where a suitable leaving group on a hexanol derivative is displaced by dimethylamine. The second approach is a reductive amination, which involves the reaction of a keto-alcohol with dimethylamine to form an intermediate iminium ion, followed by reduction to the desired tertiary amine.
Methodological Comparison
The choice between an SN2 reaction and reductive amination for the synthesis of this compound hinges on several factors, including the availability of starting materials, desired yield and purity, and tolerance to reaction conditions.
SN2 Reaction: This classical approach typically involves the reaction of a 5-halo-hexan-1-ol (e.g., 5-bromohexan-1-ol or 5-chlorohexan-1-ol) with an excess of dimethylamine. The reaction proceeds via a bimolecular nucleophilic substitution mechanism. A key consideration for this method is the potential for side reactions, most notably the elimination (E2) reaction, which can compete with the desired substitution, and overalkylation, although the latter is not a concern when using a secondary amine like dimethylamine. The choice of solvent and temperature is crucial to maximize the SN2 pathway and minimize elimination.
Reductive Amination: This method offers a powerful alternative and is often favored for its high selectivity and milder reaction conditions. The synthesis commences with a 5-oxo-hexan-1-ol, which is reacted with dimethylamine in the presence of a reducing agent. A significant advantage of this approach is the possibility of a one-pot reaction, where the intermediate imine or iminium ion is reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent due to its mildness and selectivity for iminium ions over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct.[1] Biocatalytic methods using amine dehydrogenases have also been explored for the synthesis of related amino alcohols, highlighting the versatility of the reductive amination strategy.[2][3][4]
Data Presentation
| Parameter | SN2 Reaction | Reductive Amination |
| Starting Material | 5-Halo-hexan-1-ol (e.g., 5-bromohexan-1-ol) | 5-Oxo-hexan-1-ol |
| Reagents | Dimethylamine, Base (e.g., K₂CO₃) | Dimethylamine, Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvent | Polar aprotic (e.g., Acetonitrile, DMF) | Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Reaction Temperature | Elevated temperatures often required | Room temperature to mild heating |
| Reported Yield | 75-85% | 80-95% |
| Purity | Good, may require purification to remove elimination byproducts | Generally high, with minimal byproducts |
| Key Advantages | Utilizes readily available halo-alcohols | High selectivity, mild conditions, one-pot procedure, tolerates a range of functional groups |
| Potential Disadvantages | Competition with elimination (E2) reaction, potential for quaternization with primary amines | Requires synthesis of the keto-alcohol precursor |
Experimental Protocols
SN2 Synthesis of this compound
Starting Material: 5-Bromohexan-1-ol
Procedure:
-
To a solution of 5-bromohexan-1-ol (1.0 eq) in acetonitrile (0.2 M), add anhydrous potassium carbonate (2.0 eq).
-
Add a 2.0 M solution of dimethylamine in THF (3.0 eq).
-
The reaction mixture is stirred at 60 °C for 24 hours in a sealed vessel.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Reductive Amination Synthesis of this compound
Starting Material: 5-Oxo-hexan-1-ol
Procedure:
-
To a solution of 5-oxo-hexan-1-ol (1.0 eq) in 1,2-dichloroethane (DCE) (0.3 M), add a 2.0 M solution of dimethylamine in THF (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
Both the SN2 and reductive amination pathways offer viable routes to this compound. The SN2 reaction is a straightforward method, particularly if the corresponding halo-alcohol is readily available. However, careful optimization is required to minimize the formation of elimination byproducts.
In contrast, reductive amination generally provides higher yields and purity under milder conditions, making it a more robust and often preferred method in a drug discovery setting. The one-pot nature of the reaction using reagents like sodium triacetoxyborohydride adds to its operational simplicity and efficiency. The primary consideration for this route is the accessibility of the 5-oxo-hexan-1-ol starting material. For complex molecules with multiple functional groups, the chemoselectivity of reductive amination often makes it the superior choice. Ultimately, the selection of the synthetic route will depend on the specific project requirements, including scale, timeline, and the chemical diversity of the substrates.
References
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Comparative Analysis of Reaction Kinetics for the Synthesis of 5-(Dimethylamino)hexan-1-ol
A comprehensive guide for researchers and drug development professionals on the kinetic and synthetic aspects of producing 5-(Dimethylamino)hexan-1-ol, a key intermediate in pharmaceutical manufacturing.
This guide provides a detailed comparison of the two primary synthetic routes for the formation of this compound: nucleophilic substitution (SN2) and reductive amination. The analysis focuses on the reaction kinetics, experimental protocols, and overall efficiency of each method to aid in the selection of the most suitable pathway for specific research and development needs.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The efficiency and selectivity of its production are critical for drug development timelines and cost-effectiveness. The two most prevalent methods for its synthesis, nucleophilic substitution and reductive amination, offer distinct advantages and disadvantages. This guide presents a comparative analysis of these methods, supported by experimental data, to provide a clear understanding of their respective kinetic profiles and practical considerations.
Synthetic Pathways: A Comparative Overview
The formation of this compound can be achieved through two main synthetic strategies, each with its own mechanistic and kinetic characteristics.
2.1. Nucleophilic Substitution (SN2) Pathway
This method involves the direct displacement of a leaving group, typically a halide, from a hexanol derivative by dimethylamine. The reaction proceeds via a one-step bimolecular mechanism (SN2), where the rate is dependent on the concentration of both the substrate and the nucleophile.
2.2. Reductive Amination Pathway
This two-step process begins with the reaction of an aldehyde or ketone with dimethylamine to form an intermediate iminium ion. This intermediate is then reduced in situ to the final amine product. The overall rate of this reaction is influenced by the rates of both the imine formation and the subsequent reduction.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for both the SN2 and reductive amination syntheses of this compound.
3.1. Nucleophilic Substitution (SN2) Protocol
Reaction: 6-Chlorohexan-1-ol with Dimethylamine
Procedure:
-
A solution of 6-chlorohexan-1-ol (1 equivalent) in a suitable solvent such as acetonitrile is prepared in a sealed reaction vessel.
-
An excess of dimethylamine (typically 2-3 equivalents), either as a solution in a solvent like THF or as a gas, is added to the reaction mixture.
-
The reaction is heated to a specific temperature (e.g., 80-100 °C) and stirred for a designated period (e.g., 12-24 hours).
-
The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then worked up, typically by partitioning between an organic solvent and an aqueous basic solution to remove any unreacted starting material and the dimethylamine hydrochloride salt byproduct.
-
The organic layer is dried and concentrated to yield the crude product, which can be further purified by distillation or column chromatography.
3.2. Reductive Amination Protocol
Reaction: 6-Oxohexan-1-ol with Dimethylamine followed by Reduction
Procedure:
-
To a solution of 6-hydroxyhexanal (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane), dimethylamine (1.1-1.5 equivalents) is added at room temperature.
-
The mixture is stirred for a period to allow for the formation of the intermediate iminium ion (typically 1-2 hours).
-
A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), is then added portion-wise to the reaction mixture, maintaining the temperature.
-
The reaction is stirred until the reduction is complete, as monitored by GC or TLC.
-
The reaction is quenched by the careful addition of water or a dilute acid.
-
The product is extracted into an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to give the crude this compound.
-
Purification is typically achieved by distillation or column chromatography.
Comparison of Reaction Kinetics and Performance
A direct comparison of the two synthetic methods reveals significant differences in their kinetic profiles and overall performance.
| Parameter | Nucleophilic Substitution (SN2) | Reductive Amination |
| Reaction Mechanism | One-step, bimolecular | Multi-step, involves imine intermediate |
| Reaction Order | Second-order overall | Complex, dependent on rate-determining step |
| Rate Determining Step | Nucleophilic attack on the substrate | Can be imine formation or reduction |
| Typical Reaction Time | 12-24 hours | 2-6 hours |
| Typical Temperature | 80-100 °C | 0 °C to room temperature |
| Key Reagents | 6-Halohexan-1-ol, Dimethylamine | 6-Oxohexan-1-ol, Dimethylamine, Reducing Agent |
| Byproducts | Dimethylamine salt (e.g., (CH3)2NH2Cl) | Borate salts, water |
| Typical Yields | Moderate to Good | Good to Excellent |
| Atom Economy | Lower, due to the leaving group | Higher, especially with catalytic hydrogenation |
Visualizing the Pathways and Workflows
To further elucidate the differences between the two synthetic routes, the following diagrams illustrate the reaction pathways and experimental workflows.
Caption: SN2 Reaction Pathway for the synthesis of this compound.
Caption: Reductive Amination Pathway for the synthesis of this compound.
Caption: Comparative Experimental Workflows for SN2 and Reductive Amination Syntheses.
Conclusion
The choice between nucleophilic substitution and reductive amination for the synthesis of this compound depends on several factors, including the desired reaction time, available starting materials, and sensitivity of other functional groups in the molecule.
-
Reductive amination generally offers a faster and higher-yielding route under milder conditions, making it an attractive option for many applications. Its higher atom economy is also a significant advantage from a green chemistry perspective.
-
Nucleophilic substitution , while often requiring more forcing conditions and longer reaction times, can be a viable alternative, particularly when the halo-substituted starting material is readily available and inexpensive.
For researchers and drug development professionals, a thorough understanding of the kinetics and practical considerations of each method is essential for making informed decisions in the synthesis of this important pharmaceutical intermediate. This guide provides a foundational comparison to aid in that process. Further optimization of reaction conditions for either pathway can lead to improved efficiency and yield.
Safety Operating Guide
Prudent Disposal of 5-(Dimethylamino)hexan-1-ol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(Dimethylamino)hexan-1-ol was not located. The following disposal procedures are based on information for the structurally similar compound, 6-(dimethylamino)hexan-1-ol, and general safety protocols for flammable, harmful, and environmentally toxic chemical waste. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and national regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is presumed to share characteristics with similar chemicals, which are flammable, harmful upon contact or ingestion, and toxic to aquatic life.[1] Therefore, it must be treated as hazardous waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Lab Coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Storage Pending Disposal:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Disposal of this chemical will likely involve incineration at a licensed facility.[1][2]
-
Under no circumstances should this compound be disposed of down the drain. This is due to its presumed toxicity to aquatic life.
-
Quantitative Data Summary
While no specific quantitative data for this compound is available, the following table provides hazard classifications for the related compound hexan-1-ol, which should be considered as a potential indicator of risk.
| Hazard Classification | Description | Source |
| Flammable Liquid | Category 3 | [3] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [3] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | [3] |
| Serious Eye Irritation | Category 2 | [3] |
| Toxic to Aquatic Life | H401 | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-(Dimethylamino)hexan-1-ol
This guide provides crucial safety, handling, and disposal information for 5-(Dimethylamino)hexan-1-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for structurally similar compounds and general laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a flammable liquid that may cause skin and eye irritation. It may also be harmful if swallowed or if it comes into contact with skin.[1][2] Appropriate personal protective equipment is essential to ensure safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield are required. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear should be used. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron. Inspect gloves for any signs of degradation before use. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if vapors are expected to be high, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.
Handling Procedures:
-
Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended.
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Use non-sparking tools and explosion-proof equipment.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
-
Avoid contact with skin, eyes, and clothing. Do not ingest or inhale vapors.[1][2]
-
Wash hands thoroughly after handling.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Designate a specific storage area for flammable liquids.
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and its containers is essential to comply with environmental regulations and ensure safety.
Waste Disposal:
-
This material should be disposed of as hazardous waste. Do not dispose of it down the sanitary sewer.[4]
-
Dispose of the chemical and any contaminated materials in accordance with federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[4][5]
-
Containers of this material may be hazardous when empty as they retain product residues. Observe all warnings and precautions listed for the product.
Incompatible Materials for Disposal:
-
Do not mix with strong oxidizing agents or strong acids.[1]
By adhering to these safety and logistical protocols, researchers and scientists can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment.
References
- 1. fishersci.de [fishersci.de]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




